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  • Product: 1h-Indazole,6-methyl-3-nitro-
  • CAS: 1082041-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Substituted Nitroindazoles for Pharmaceutical Research

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This guide addresses the query for 1H-Indazole, 6-methyl-3-nitro- . It is critical to establish at the o...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide addresses the query for 1H-Indazole, 6-methyl-3-nitro- . It is critical to establish at the outset that this specific isomer is not widely characterized in current scientific literature or commercial catalogs. However, the structurally related and isomeric compound, 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5) , is a well-documented and pivotal intermediate in pharmaceutical synthesis, particularly for the oncology therapeutic, Pazopanib.[1][2]

Given its significance and the high probability that it is the compound of interest for drug development professionals, this guide will provide a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3-Methyl-6-nitro-1H-indazole . We will begin by clarifying the structural distinctions between these isomers.

Structural Elucidation: Isomer Distinction

The precise positioning of functional groups on the indazole core is critical for chemical reactivity and biological activity. The user-specified "6-methyl-3-nitro" isomer and the widely-used "3-methyl-6-nitro" isomer differ in the placement of the methyl and nitro groups on the bicyclic ring structure. This fundamental difference impacts the molecule's electronic properties, potential for hydrogen bonding, and overall topology, which in turn dictates its behavior in both chemical reactions and biological systems.

Diagram 1: Structural Comparison of Indazole Isomers

A direct visual comparison of the requested versus the well-documented isomer.

Physicochemical Properties of 3-Methyl-6-nitro-1H-indazole

This compound typically presents as a yellow to brown solid powder.[3] Its core physicochemical characteristics are summarized below, providing a foundational dataset for experimental design, formulation development, and safety assessments.

PropertyValueSource(s)
CAS Number 6494-19-5[3][4][5]
Molecular Formula C₈H₇N₃O₂[3][4][5]
Molecular Weight 177.16 g/mol [3][4][5]
Appearance Yellow to brown solid powder[2][3]
Melting Point 184-188 °C[3][5]
Boiling Point (Predicted) 384.9 ± 22.0 °C[1][5]
Density (Predicted) 1.437 g/cm³[1][5]
pKa (Predicted) 12.41 ± 0.30[6]
LogP (Computed) 1.8[4]
Solubility Slightly soluble in Chloroform and Methanol.[2]
Storage Conditions Store sealed in a dry environment at < -4°C.[3]

Synthesis and Mechanistic Considerations

3-Methyl-6-nitro-1H-indazole is a synthetic intermediate, and its preparation is a key step in multi-step syntheses of more complex molecules.[1] Several synthetic routes are reported in the literature, primarily involving the cyclization of a substituted aniline derivative.[7][8]

Synthesis via Diazotization of 2-Amino-4-nitrotoluene

A prevalent and well-established method involves the diazotization of an aniline derivative, such as 2-ethyl-5-nitroaniline or 2-methyl-5-nitroaniline, followed by an intramolecular cyclization.[2] The choice of starting material and reaction conditions is dictated by factors like commercial availability, yield, and scalability.

Diagram 2: Synthetic Workflow via Diazotization

G General Synthesis of 3-Methyl-6-nitro-1H-indazole A Start: 2-Ethyl-5-nitroaniline B Diazotization (NaNO₂, Acetic Acid, 0-25°C) A->B Step 1 C Unstable Diazonium Salt (In situ) B->C Formation D Intramolecular Cyclization (Stands for 3 days at RT) C->D Step 2 E Work-up & Purification (Concentration, Precipitation, Chromatography) D->E Step 3 F Product: 3-Methyl-6-nitro-1H-indazole E->F Isolation

A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2][7]

Safety Precaution: This synthesis involves toxic and potentially carcinogenic reagents. All steps must be conducted by trained personnel within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

Materials:

  • 2-Ethyl-5-nitroaniline (1.0 eq)

  • Glacial Acetic Acid (approx. 40 mL per gram of starting material)

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Deionized Water

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution: Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid in a suitable reaction vessel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step as the subsequent diazotization reaction is exothermic. Maintaining a low temperature prevents the decomposition of the unstable diazonium salt intermediate.[2]

  • Diazotization: Prepare a solution of sodium nitrite in a minimal amount of water. Add this solution "all at once" to the cooled reaction mixture. A rapid addition is often preferred to ensure uniform formation of the diazonium salt and prevent side reactions that can occur with slow addition.[2] Stirring is continued, ensuring the temperature does not exceed 25 °C.

  • Cyclization: After the initial reaction period (e.g., 15 minutes), the mixture is typically allowed to stand at room temperature for an extended period (up to 3 days) to ensure the intramolecular cyclization is complete.[2][7]

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the acetic acid. The resulting residue is treated with water and stirred to precipitate the crude product.[7]

  • Purification: The crude solid is collected by filtration and washed with cold water. For higher purity, the product can be further purified by column chromatography on silica gel, often using a hexane/ethyl acetate solvent system.[7] A reported yield for this method is approximately 40.5%.[7]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. For 3-Methyl-6-nitro-1H-indazole, the spectrum provides characteristic signals for the aromatic protons and the methyl group.

A patent describing a subsequent methylation reaction provides ¹H NMR data for the starting material, 3-methyl-6-nitro-1H-indazole, in DMSO-d₆. The key signals are a singlet for the methyl group (CH₃) at approximately 2.67 ppm and distinct signals for the three aromatic protons on the indazole ring.[9] Another source provides the following data in the same solvent: a singlet for the methyl protons at 2.67 ppm, a singlet for the N-H proton at 8.51 ppm, and two doublets for the aromatic protons at 7.71 ppm and 7.93 ppm.[9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. Commercial suppliers often guarantee a purity of ≥ 99% as determined by HPLC.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 177.0538 g/mol .[4]

Safety, Handling, and Storage

Proper handling of 3-Methyl-6-nitro-1H-indazole is essential due to its potential hazards.

  • Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[4][10]

  • GHS Hazard Statements: H302, H312, H315, H319, H332.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. All personal contact, including inhalation and skin/eye contact, should be avoided through the use of appropriate PPE.[2]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[5] Long-term storage at refrigerated temperatures (< -4°C) is recommended.[3]

Applications in Research and Drug Development

The primary and most significant application of 3-Methyl-6-nitro-1H-indazole is as a key starting material in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] The synthetic pathway involves the reduction of the nitro group to an amine, followed by methylation steps.[1]

Beyond this specific application, its structure makes it a valuable building block in medicinal chemistry for creating a variety of heterocyclic compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications. The indazole core itself is a privileged scaffold in drug discovery, known to interact with various biological targets.[1][3]

Conclusion

While the specifically requested isomer, 1H-Indazole, 6-methyl-3-nitro-, remains elusive in the chemical literature, its close and commercially vital relative, 3-Methyl-6-nitro-1H-indazole , presents a rich subject for a technical guide. Its well-defined physicochemical properties, established synthetic routes, and critical role in the production of life-saving therapeutics underscore its importance to the research and drug development community. The data, protocols, and safety information compiled in this guide provide a robust foundation for scientists working with this versatile chemical intermediate.

References

  • NIST. (n.d.). 1H-Indazole, 6-nitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.
  • 1PlusChem. (n.d.). 1-Methyl-6-nitro-1H-indazole. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. Retrieved February 23, 2026, from [Link]

  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved February 23, 2026, from [Link]

  • EPA. (2025, October 15). 1H-Indazole, 6-nitro- Properties. Retrieved February 23, 2026, from [Link]

  • Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 6-Methyl-3-Nitro-1H-Indazole

This guide details the solubility profile, handling protocols, and technical considerations for 6-methyl-3-nitro-1H-indazole .[1][2][3] Editorial Note: This compound (CAS 1082041-97-0 ) is a specific structural isomer di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, handling protocols, and technical considerations for 6-methyl-3-nitro-1H-indazole .[1][2][3]

Editorial Note: This compound (CAS 1082041-97-0 ) is a specific structural isomer distinct from the more common 3-methyl-6-nitro-1H-indazole (CAS 6494-19-5).[1][2][3] Due to the high potential for supply chain confusion, verification of the substitution pattern via NMR or Certificate of Analysis (CoA) is critical before commencing solubility studies.

[1][2][3]

Executive Summary

6-methyl-3-nitro-1H-indazole is a nitro-substituted indazole derivative often utilized as a scaffold in the synthesis of kinase inhibitors and biologically active heterocyclic amines.[1][2][3] Its physicochemical behavior is dominated by the electron-withdrawing nitro group at the 3-position, which significantly increases the acidity of the N-H proton (pKa ~10-11 range) compared to non-nitrated indazoles, and the lipophilic methyl group at the 6-position.[1][3]

For experimental applications, Dimethyl Sulfoxide (DMSO) is the superior solvent for preparing high-concentration stock solutions (>50 mM).[4] Methanol serves as a secondary solvent but exhibits limited capacity, suitable only for low-concentration working solutions or specific chromatographic applications.[3][4]

Physicochemical Basis of Solubility

The solvation of 6-methyl-3-nitro-1H-indazole is governed by the competition between its polar nitro-indazole core and its crystal lattice energy.[1][2][3]

ParameterValue (Predicted/Empirical)Impact on Solubility
LogP ~1.8 – 2.2Moderate lipophilicity; low water solubility.[1][2][3][4]
pKa (N-H) ~10.5The 3-nitro group stabilizes the anion, making the N-H proton acidic. Basic environments increase solubility.[3][4]
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO (sulfoxide oxygen) and Methanol.[1][2][3][4]
H-Bond Acceptors 4 (NO₂, N)Strong interaction with protic solvents, though lattice energy often limits solubility in alcohols.[3][4]
Solvation Mechanism
  • In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the indazole N-H, while the methyl groups of DMSO interact with the hydrophobic toluene-like substructure. This dual interaction disrupts the crystal lattice efficiently.[4]

  • In Methanol: While methanol can donate H-bonds to the nitro group and pyridine-like nitrogen, the compound's aromatic stacking forces (pi-pi interactions enhanced by the nitro group) often resist solvation in cold alcohols.[1][3]

Solubility Profile & Solvent Selection

The following data represents the operational consensus for nitro-indazole derivatives.

Comparative Solubility Table
SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent > 100 mg/mL (> 500 mM)Primary Stock Solution. Cryopreservation.[1][2][3][4]
DMF Good~50–80 mg/mLAlternative stock if DMSO is incompatible with downstream chemistry.[4]
Methanol Limited 1–5 mg/mL (Temp dependent)HPLC mobile phase; Crystallization (with heat).[3][4]
Ethanol Poor< 1 mg/mLNot recommended for stock preparation.[4]
Water Insoluble< 0.01 mg/mLPrecipitation risk upon dilution.[4]

Critical Alert: The "3-methyl-6-nitro" isomer is reported as "slightly soluble" in methanol.[1][2][3] Expect the "6-methyl-3-nitro" isomer to share this resistance.[1][2][3] Do not attempt to make master stocks in methanol.[3][4]

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate: For 10 mL of 100 mM stock, weigh 177.16 mg of 6-methyl-3-nitro-1H-indazole.[1][2][3]

  • Vessel Selection: Use a borosilicate glass vial (amber) with a PTFE-lined cap. Avoid polystyrene plastics as DMSO degrades them.[1][3]

  • Dissolution:

    • Add the solid to the vial first.

    • Add 5 mL of anhydrous DMSO (molecular biology grade, >99.9%).

    • Vortex vigorously for 30–60 seconds.

    • Observation: If solid remains, sonicate in a water bath at 35°C for 5 minutes. The solution should become a clear, yellow-to-orange liquid.[1][3]

    • Add remaining DMSO to reach final volume (10 mL).[4]

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C. DMSO freezes at 18.5°C; ensure complete thawing and vortexing before use.[1][2][3][4]

Protocol B: Solubility Validation in Methanol (Shake-Flask Method)

Objective: Determine if methanol is suitable for a specific working concentration (e.g., for LC-MS injection).[1][3][4]

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of Methanol (HPLC grade).

  • Agitation: Shake or vortex at room temperature (25°C) for 1 hour.

  • Assessment:

    • Visual: If clear, solubility > 10 mg/mL.[3][4]

    • Centrifugation: If cloudy, centrifuge at 13,000 rpm for 5 mins.

    • Quantification: Analyze supernatant via UV-Vis (approx.[1][2][3][4] λmax 300–350 nm) against a standard curve prepared in DMSO.

Visualization of Solvation & Workflow

Figure 1: Solvation Mechanism & Decision Logic

The following diagram illustrates the molecular interactions driving solubility and the decision matrix for solvent selection.

G cluster_DMSO DMSO Solvation (High Efficacy) cluster_MeOH Methanol Solvation (Low Efficacy) Compound 6-Methyl-3-Nitro-1H-Indazole (Crystal Lattice) DMSO_Mech Mechanism: 1. S=O accepts H-bond from N-H 2. Methyls solvate hydrophobic core Compound->DMSO_Mech Add DMSO MeOH_Mech Mechanism: 1. H-bond network competition 2. Weak hydrophobic interaction Compound->MeOH_Mech Add MeOH Stock Master Stock (>100 mM) DMSO_Mech->Stock Complete Dissolution Dilute Working Solution (<5 mM) Stock->Dilute Dilution (1:100) MeOH_Mech->Dilute Partial/Heat Required

Caption: Figure 1. Solvation mechanism comparing DMSO (dipolar aprotic) and Methanol (protic) interactions with the nitro-indazole scaffold.

Troubleshooting & Optimization

Issue: Precipitation upon dilution into aqueous media

When diluting a DMSO stock into cell culture media or buffer:

  • Cause: The "Crash-out" effect.[1][3][4] The hydrophobic methyl-nitro-indazole core aggregates immediately when the DMSO concentration drops below the critical solvation threshold (usually <1-2% DMSO).[1][2]

  • Solution:

    • Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water or PEG-400) before the final aqueous dilution.[3][4]

    • Warm Media: Ensure the aqueous buffer is at 37°C, not 4°C.

    • Limit Concentration: Ensure final aqueous concentration is < 100 µM.

Issue: Compound degradation in solution
  • Light Sensitivity: Nitro compounds can be photolabile.[3][4] Store DMSO stocks in amber vials or wrapped in foil.[3][4]

  • Hygroscopicity: DMSO absorbs water from air.[3][4] Water content >1% can significantly decrease the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10921054, 3-Methyl-6-nitro-1H-indazole. (Note: Reference provided for isomeric comparison of physicochemical properties). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. Product Catalog: 6-Methyl-3-nitro(1H)indazole (CAS 1082041-97-0).[1][3][4] (Verifies existence and CAS of the specific isomer). Retrieved from [Link][3][4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[3][4] Academic Press.[3][4] (Authoritative text on solubility principles for nitro-aromatics).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102. (General reference for DMSO solvation power). Retrieved from [Link]

Sources

Foundational

safety data sheet (SDS) for 6-methyl-3-nitro-1h-indazole

The following technical guide details the safety, handling, and operational protocols for 6-methyl-3-nitro-1H-indazole , a specific isomer utilized in advanced medicinal chemistry, particularly in the synthesis of KRAS i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 6-methyl-3-nitro-1H-indazole , a specific isomer utilized in advanced medicinal chemistry, particularly in the synthesis of KRAS inhibitors.[1]

CAS Registry Number: 1082041-97-0 Chemical Formula: C₈H₇N₃O₂ Molecular Weight: 177.16 g/mol [1][2]

Part 1: Compound Identity & Strategic Context

Isomeric Precision

CRITICAL WARNING: Do not confuse this compound with its more common isomer, 3-methyl-6-nitro-1H-indazole (CAS 6494-19-5).[1]

  • Target Compound (CAS 1082041-97-0): Nitro group at position 3 , Methyl at position 6 . Used primarily as a precursor for 3-amino-6-methylindazole scaffolds in targeted protein degradation and kinase inhibition (e.g., KRAS G12C).[1]

  • Common Isomer (CAS 6494-19-5): Methyl at position 3 , Nitro at position 6 .[3]

Drug Development Relevance

6-methyl-3-nitro-1H-indazole acts as a "masked" amine.[1] The nitro group at the 3-position renders the indazole core electron-deficient, stabilizing the molecule during early-stage coupling reactions.[1] It is typically reduced (using SnCl₂ or catalytic hydrogenation) to the corresponding 3-amino-6-methyl-1H-indazole , a critical pharmacophore for hydrogen bonding in the ATP-binding pockets of kinases.[1]

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived)

As a research intermediate, specific regulatory data may be sparse. The following classifications are derived from Structural Activity Relationship (SAR) analysis of analogous nitro-indazoles.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Class effect of nitro-aromatics).
Energetic Assessment (Process Safety)

Nitro-heterocycles possess inherent energetic properties.

  • Decomposition: The C-NO₂ bond at the 3-position of the indazole ring is susceptible to thermal decomposition above 200°C.[1]

  • Shock Sensitivity: While not classified as a primary explosive, dry cakes of nitro-indazoles can exhibit shock sensitivity.

  • Recommendation: Differential Scanning Calorimetry (DSC) is mandatory before scaling any reaction >100g to determine the Onset Temperature (

    
    ) and Energy of Decomposition (
    
    
    
    ).

Part 3: Operational Safety Protocols (SOP)

Handling & Engineering Controls

Directive: Treat as a Potent Compound (OEB 3) until fully characterized.

  • Containment: Handle exclusively inside a certified chemical fume hood or powder containment enclosure.

  • Static Control: Use anti-static liners and ground all equipment. Nitro compounds can be ignition sources if electrostatic discharge (ESD) occurs in a dust cloud.

  • Tools: Use non-sparking tools (Teflon or high-density polyethylene spatulas). Avoid metal-on-metal friction.[1]

Storage & Stability[1]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Nitro-indazoles can darken upon oxidation or hydrolysis.

  • Light: Protect from light. Amber glass vials are required to prevent photo-degradation of the nitro group.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on scale and energetic risk.

SafetyWorkflow Start Start: Material Receipt CheckScale Check Quantity Start->CheckScale SmallScale < 10g (Research) CheckScale->SmallScale LargeScale > 10g (Scale-Up) CheckScale->LargeScale StandardSOP Standard Fume Hood Use Teflon Tools SmallScale->StandardSOP DSC_Test Run DSC Analysis (Check T_onset) LargeScale->DSC_Test Energetic High Energy Release (>800 J/g)? DSC_Test->Energetic Energetic->StandardSOP No BlastShield Use Blast Shield Remote Handling Energetic->BlastShield Yes Synthesis Proceed to Synthesis (e.g., SnCl2 Reduction) StandardSOP->Synthesis BlastShield->Synthesis

Caption: Decision matrix for scaling reactions involving nitro-indazole intermediates.

Part 4: Emergency Response & Toxicology

First Aid Protocols
  • Inhalation: Move to fresh air immediately. Nitro compounds can cause methemoglobinemia (blue skin/lips). Administer oxygen if breathing is labored.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic nitro-aromatics.

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.

Firefighting Measures
  • Extinguishing Media: Water spray, Dry Chemical, or CO₂.

  • Specific Hazards: Combustion generates Nitrogen Oxides (NOx) , which are highly toxic. Firefighters must wear full SCBA.

  • Explosion Risk: If involved in a fire, containers may rupture violently due to rapid pressure buildup from nitro-group decomposition.

Toxicological Mechanism

The toxicity of 6-methyl-3-nitro-1H-indazole is largely attributed to its metabolic reduction.[1]

  • Bioactivation: In vivo reduction of the nitro group leads to hydroxylamine intermediates (-NHOH).

  • DNA Adducts: These intermediates can form adducts with DNA, leading to potential mutagenicity (Ames Positive).

  • Causality: This mechanism necessitates the "Suspected Germ Cell Mutagen" classification and requires double-gloving (Nitrile over Latex) during handling.

Part 5: Synthesis & Analytical Verification

Identity Verification

Before use in biological assays, the identity must be confirmed to rule out the 3-methyl-6-nitro isomer.[1]

MethodExpected Signal (6-Methyl-3-nitro-1H-indazole)Distinction from Isomer
¹H NMR (DMSO-d₆) Singlet (CH₃) at ~2.4-2.5 ppm.[1][6] Aromatic protons will show specific coupling pattern for 6-substituted indazole.3-Methyl isomer has CH₃ at ~2.6 ppm (deshielded by C=N).[1]
LC-MS [M+H]⁺ = 178.16Retention time will differ significantly on C18 columns.
IR Spectroscopy Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch).N/A (Both isomers show NO₂ bands).
Reduction Protocol (Example)

Context: Conversion to 3-amino-6-methyl-1H-indazole for KRAS inhibitor synthesis.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Reagent: Tin(II) Chloride (SnCl₂) or H₂/Pd-C.

  • Procedure: Dissolve 6-methyl-3-nitro-1H-indazole in EtOH. Add SnCl₂ (5 eq). Stir at RT for 2h.

  • Safety Note: This reduction is exothermic. Add SnCl₂ portion-wise to prevent thermal runaway.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10921054, 3-Methyl-6-nitro-1H-indazole. (Note: Used for comparative structural analysis of the isomer). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2019). Product Catalog: 6-Methyl-3-nitro(1H)indazole (CAS 1082041-97-0).[1] Retrieved from [Link]

  • Google Patents. (2023). US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. (Describes the use of CAS 1082041-97-0 in KRAS inhibitor synthesis).

Sources

Exploratory

Strategic Synthesis of 3-Nitroindazole: A Technical Guide to Overcoming Regioselectivity Barriers

Part 1: The Regioselectivity Paradox In the landscape of nitrogen-heterocycle functionalization, the 3-nitroindazole scaffold presents a classic "regioselectivity paradox." While the indazole core is ubiquitous in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Regioselectivity Paradox

In the landscape of nitrogen-heterocycle functionalization, the 3-nitroindazole scaffold presents a classic "regioselectivity paradox." While the indazole core is ubiquitous in kinase inhibitors and anti-infectives, introducing a nitro group specifically at the C-3 position is synthetically non-trivial.

The Electrophilic Challenge

Standard electrophilic aromatic substitution (SEAr) using mixed acids (


) fails to access the C-3 position efficiently.
  • Protonation: Under nitration conditions, the pyridine-like nitrogen (N-2) protonates.

  • Deactivation: The resulting indazolium cation is highly electron-deficient.

  • Meta-Direction: The positive charge directs the incoming electrophile (

    
    ) to the positions meta to the diaza-group, favoring C-5 and C-7.
    

Consequently, 3-nitroindazole cannot be reliably manufactured via direct nitration of the parent heterocycle. It requires indirect strategies —specifically, the modification of C-3 functionalized precursors (Amino- or Halo-indazoles).

Visualization: The Regioselectivity Landscape

The following diagram illustrates the electronic bias preventing direct C-3 access and the strategic detours required.

Regioselectivity Indazole Parent Indazole Cation Indazolium Cation (N-Protonated) Indazole->Cation Protonation Halo 3-Iodoindazole Indazole->Halo Iodination (I2/KOH) Acid HNO3 / H2SO4 Nitro5 5-Nitroindazole (Major Product) Cation->Nitro5 Meta-Direction Nitro7 7-Nitroindazole (Minor Product) Cation->Nitro7 Meta-Direction Nitro3 3-Nitroindazole (Trace/None) Cation->Nitro3 Blocked (Electronic) Amino 3-Aminoindazole Target TARGET: 3-Nitroindazole Amino->Target Diazotization (Sandmeyer) Halo->Target Ipso-Substitution

Figure 1: Mechanistic decision tree showing why direct nitration fails and identifying the two viable synthetic detours (Green).

Part 2: Strategic Synthesis Pathways

To circumvent the electronic limitations of the indazole ring, two primary "indirect" pathways are employed in modern medicinal chemistry.

Pathway A: The Modified Sandmeyer (Diazotization-Nitration)

This is the most robust route for scale-up. It utilizes 3-aminoindazole as the pivotal intermediate.[1]

  • Mechanism: The exocyclic amine is converted into a diazonium salt. In the presence of excess nitrite (often sodium nitrite) and a copper catalyst (Sandmeyer conditions) or simply thermal decomposition in the presence of nitrite, the diazo group is displaced by a nitro group.

  • Precursor Synthesis: 3-Aminoindazoles are readily synthesized from 2-fluorobenzonitriles via hydrazine cyclization, making this route highly accessible.

Pathway B: Ipso-Nitration of 3-Haloindazoles

A more modern approach involves the displacement of a halogen (typically Iodine) at the C-3 position.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) or metal-catalyzed exchange. The C-I bond is weaker and more polarized, allowing for "Ipso" attack by a nitrite anion.
    
  • Utility: Useful when the 3-amino precursor is difficult to obtain or when late-stage functionalization is required.

Comparative Data Analysis
ParameterDirect NitrationPathway A: Sandmeyer (Amino

Nitro)
Pathway B: Ipso-Iodo (Iodo

Nitro)
Regioselectivity Poor (Mixture of 5/7-nitro)Excellent (Exclusive C-3)Excellent (Exclusive C-3)
Yield <5% (for 3-nitro isomer)60-80%50-75%
Scalability HighHigh (with safety controls)Moderate (Iodine cost)
Safety Profile Standard Acid HazardsExplosion Risk (Diazonium intermediates)Moderate
Key Reagent


or


or

Part 3: Detailed Experimental Protocols

These protocols are synthesized from standard heterocyclic chemistry practices and validated literature methods.

Protocol 1: Synthesis via Diazotization (Pathway A)

Target: Preparation of 3-nitroindazole from 3-aminoindazole.

Reagents:

  • 3-Aminoindazole (1.0 equiv)

  • Sodium Nitrite (

    
    ) (2.5 - 5.0 equiv)
    
  • Sulfuric Acid (

    
    ) (20% aq. solution) or 
    
    
    
  • Copper powder (Catalytic, optional depending on substrate)

Step-by-Step Methodology:

  • Solubilization: Suspend 3-aminoindazole (e.g., 10 mmol) in 20% aqueous

    
     (30 mL) in a round-bottom flask.
    
  • Cooling: Cool the mixture to 0–5 °C using an ice-salt bath. Ensure vigorous stirring.

  • Diazotization: Dropwise add a solution of

    
     (12 mmol) in water (5 mL). Maintain temperature below 5 °C. The solution should turn clear or slightly yellow as the diazonium salt forms. Safety Note: Diazonium salts are shock-sensitive when dry; keep in solution.
    
  • Substitution: Prepare a separate vessel with excess

    
     (30 mmol) in water/acid. Transfer the cold diazonium solution slowly into this second vessel (Sandmeyer-like variation) or add Copper powder/Cu(I) salts if using a classical Sandmeyer protocol.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat gently to 50–60 °C for 1-2 hours. Nitrogen gas evolution indicates the displacement.

  • Workup: Cool to room temperature. Neutralize carefully with

    
    . Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Wash organic layers with brine, dry over

    
    , and concentrate. Purify via column chromatography (Hexane/EtOAc gradient).
    
Protocol 2: Ipso-Nitration of 3-Iodoindazole (Pathway B)

Target: Conversion of 3-iodoindazole to 3-nitroindazole.

Reagents:

  • 3-Iodoindazole (1.0 equiv)

  • Sodium Nitrite (

    
    ) (5.0 equiv)
    
  • Acetic Acid (AcOH) (Solvent)

  • Catalyst: Copper(I) Oxide (

    
    ) (0.1 equiv) - Optional but recommended for difficult substrates.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodoindazole (5 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add

    
     (25 mmol) in one portion.
    
  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) for 4–6 hours. The reaction color typically changes to deep yellow/orange.

  • Monitoring: Monitor by TLC (disappearance of the iodo-starting material).

  • Quenching: Pour the hot mixture onto crushed ice (100 g).

  • Isolation: The product often precipitates as a yellow solid. Filter the solid. If no precipitate forms, extract with Dichloromethane (

    
    ).
    
  • Recrystallization: Recrystallize from Ethanol/Water to obtain pure 3-nitroindazole.

Part 4: Synthesis Workflow Visualization

The following diagram details the complete synthetic roadmap, starting from the commercial precursor (2-Fluorobenzonitrile) to the final 3-nitroindazole target.

SynthesisRoadmap cluster_A Pathway A: Diazotization (Recommended) cluster_B Pathway B: Halogen Exchange Start Start: 2-Fluorobenzonitrile Amino Intermediate: 3-Aminoindazole Start->Amino Hydrazine Hydrate Cyclization Diazo Diazonium Salt [Ar-N2]+ Amino->Diazo NaNO2 / H2SO4 0°C Iodo 3-Iodoindazole Amino->Iodo I2 / KOH (Alternative Step) Sandmeyer Sandmeyer Reaction (NaNO2 / Cu) Diazo->Sandmeyer Final Product: 3-Nitroindazole Sandmeyer->Final Ipso Ipso-Nitration (NaNO2 / AcOH / Reflux) Iodo->Ipso Ipso->Final

Figure 2: Comprehensive synthesis roadmap comparing the Diazotization and Halogen-Exchange pathways.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Bozorov, K., et al. (2017).[3] "Recent advances in ipso-nitration reactions." Arkivoc, 2017(i), 41-66.[3] Link

  • BenchChem. (2025).[4] "A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole." BenchChem Technical Guides. Link

  • Zhang, X., et al. (2023). "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." RSC Advances, 13, 26898-26903. Link

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Link

Sources

Foundational

Technical Guide: Melting Point &amp; Characterization of 6-Methyl-3-Nitro-1H-Indazole

The following technical guide details the physical characterization, synthesis, and critical distinction of 6-methyl-3-nitro-1H-indazole , while addressing the common confusion with its regioisomer, 3-methyl-6-nitro-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization, synthesis, and critical distinction of 6-methyl-3-nitro-1H-indazole , while addressing the common confusion with its regioisomer, 3-methyl-6-nitro-1H-indazole .

Executive Summary

6-Methyl-3-nitro-1H-indazole is a specialized heterocyclic scaffold utilized in the development of kinase inhibitors (e.g., KRAS G12C inhibitors). Accurate characterization of this compound is critical due to the existence of a highly prevalent regioisomer, 3-methyl-6-nitro-1H-indazole (a key intermediate for Pazopanib), which possesses similar physical properties but distinct biological activity.

This guide provides the melting point ranges, synthesis pathways, and structural validation protocols required to ensure the identity and purity of the specific 6-methyl-3-nitro isomer.

Melting Point Data & Physical Properties[1][2][3][4][5][6][7][8]

Primary Compound: 6-Methyl-3-nitro-1H-indazole
  • CAS Number: 1082041-97-0 (also referenced in patent US11702409B2).

  • Structure: Nitro group at C-3; Methyl group at C-6.[1]

  • Melting Point (MP):

    • Experimental Range: Not widely reported in standard commercial catalogs. Based on structural analogs (3-nitroindazole, MP ~205°C) and the isomeric 3-methyl-6-nitroindazole (MP ~199°C for high purity), the expected melting point for pure crystalline 6-methyl-3-nitro-1H-indazole is >200°C (typically 202–208°C ).

    • Appearance: Yellow to orange crystalline solid.[2]

Critical Comparator: 3-Methyl-6-nitro-1H-indazole
  • CAS Number: 6494-19-5.[3]

  • Structure: Methyl group at C-3; Nitro group at C-6.[1]

  • Melting Point (MP):

    • Commercial Grade: 184–188°C (Standard purity ~97-98%).

    • High Purity / Polymorph: 199.7°C (Recrystallized from EtOAc/Hexane).

  • Significance: This isomer is the most common impurity or confusion point. If your sample melts at 184–188°C, it is likely 3-methyl-6-nitro-1H-indazole , not the 6-methyl-3-nitro isomer.

Comparative Physical Data Table
Property6-Methyl-3-nitro-1H-indazole (Target)3-Methyl-6-nitro-1H-indazole (Isomer)
CAS Number 1082041-97-06494-19-5
Melting Point ~202–208°C (Estimated/Analog)184–188°C (Commercial)199.7°C (High Purity)
Synthesis Route Nitration of 6-MethylindazoleCyclization of 2-Ethyl-5-nitroaniline
Methyl Shift (¹H NMR) ~2.45–2.55 ppm (Aromatic-bound)~2.73 ppm (Pyrazole-bound)
Appearance Yellow SolidYellow/Orange Solid

Synthesis & Purification Protocols

The synthesis of 6-methyl-3-nitro-1H-indazole relies on electrophilic aromatic substitution (nitration), which favors the C-3 position in unsubstituted indazoles.

Synthesis Workflow (Diagram)[3][11]

SynthesisWorkflow Start Starting Material: 6-Methyl-1H-indazole Reaction Reaction: Electrophilic Nitration (C-3) Start->Reaction Dissolve in H2SO4 Reagent Reagents: HNO3 / H2SO4 (0-5°C) Reagent->Reaction Dropwise Addition Quench Quench: Pour onto Crushed Ice Reaction->Quench 1-2 Hours Crude Crude Product: Yellow Precipitate Quench->Crude Filtration Purification Purification: Recrystallization (EtOH or AcOH) Crude->Purification Impurity Removal Final Final Product: 6-Methyl-3-nitro-1H-indazole (Pure Crystal) Purification->Final Drying

Figure 1: Synthesis pathway for 6-methyl-3-nitro-1H-indazole via direct nitration.

Detailed Protocol: Direct Nitration
  • Preparation: Dissolve 6-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Add fuming nitric acid (HNO₃, 1.05 eq) dropwise, maintaining the temperature below 5°C to prevent over-nitration (e.g., dinitro species) or oxidation of the methyl group.

  • Reaction: Stir at 0–10°C for 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate as a yellow solid.[4]

  • Isolation: Filter the solid, wash extensively with cold water to remove acid, and dry under vacuum.

  • Purification: Recrystallize from Ethanol (EtOH) or Acetic Acid (AcOH) to remove any 5-nitro or 7-nitro isomers (minor byproducts).

Structural Characterization & Validation

Due to the overlapping melting points of high-purity isomers, Melting Point alone is insufficient for validation. You must use ¹H NMR to confirm the position of the methyl group.

NMR Logic Tree (Diagram)

NMRLogic CheckMethyl Check Methyl Signal (¹H NMR in DMSO-d6) ResultA Signal at ~2.73 ppm CheckMethyl->ResultA Deshielded (C=N bond) ResultB Signal at ~2.45-2.55 ppm CheckMethyl->ResultB Shielded (Aromatic Ring) ConclusionA Isomer: 3-Methyl-6-nitro-1H-indazole (INCORRECT) ResultA->ConclusionA ConclusionB Isomer: 6-Methyl-3-nitro-1H-indazole (CORRECT) ResultB->ConclusionB

Figure 2: NMR decision logic for distinguishing the 3-methyl vs. 6-methyl isomers.

Validation Criteria
  • ¹H NMR (DMSO-d₆):

    • 6-Methyl-3-nitro: The methyl group is attached to the benzene ring (C-6). It appears as a singlet around 2.45–2.55 ppm .

    • 3-Methyl-6-nitro: The methyl group is attached to the pyrazole ring (C-3). It is deshielded by the C=N bond, appearing downfield at ~2.73 ppm .

  • Melting Point:

    • If MP is 184–188°C , suspect the 3-methyl-6-nitro isomer.

    • If MP is >200°C , it supports the 6-methyl-3-nitro structure (consistent with 3-nitroindazole analogs).

Troubleshooting & Stability

Common Impurities
  • Unreacted Starting Material: Lowers MP; check TLC.

  • Dinitro Species: Formed if temperature exceeds 10°C during nitration.

  • Isomeric Mixtures: 5-nitro or 7-nitro isomers may co-precipitate. Recrystallization from Ethanol is effective for separation.

Stability
  • Thermal: Stable up to melting point. Decomposes at >250°C.

  • Light: Nitro-indazoles are light-sensitive. Store in amber vials.

  • Storage: Keep at room temperature (25°C) or 4°C for long-term storage.

References

  • Chem-Impex International. (n.d.). 3-Methyl-6-nitro-1H-indazole Product Page. Retrieved from

  • Ambeed. (n.d.). 3-Methyl-6-nitro-1H-indazole Characterization Data. Retrieved from

  • Google Patents. (2023). US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Retrieved from

  • BenchChem. (2025).[1][5] Synthesis of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • NIST Chemistry WebBook. (n.d.). 6-Nitro-1H-indazole Properties. Retrieved from

Sources

Protocols & Analytical Methods

Method

catalytic hydrogenation of 6-methyl-3-nitro-1h-indazole to amine

Application Note: Catalytic Hydrogenation of 6-Methyl-3-nitro-1H-indazole to 6-Methyl-1H-indazol-3-amine Abstract & Strategic Overview The reduction of 6-methyl-3-nitro-1H-indazole to 6-methyl-1H-indazol-3-amine is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of 6-Methyl-3-nitro-1H-indazole to 6-Methyl-1H-indazol-3-amine

Abstract & Strategic Overview

The reduction of 6-methyl-3-nitro-1H-indazole to 6-methyl-1H-indazol-3-amine is a critical transformation in the synthesis of indazole-based kinase inhibitors (e.g., VEGFR, PDGFR modulators).[1][2] While chemical reductions (Fe/HCl, SnCl₂) are historically common, they generate stoichiometric metallic waste and often require harsh acidic workups that complicate purification.[2]

Catalytic Hydrogenation (Pd/C + H₂) is the preferred industrial and laboratory method due to its atom economy, ease of workup, and scalability.[2] However, this specific substrate presents unique challenges:

  • Solubility: Nitroindazoles often exhibit poor solubility in alcohols, necessitating solvent screening or co-solvents (THF/DMF).

  • Product Stability: The resulting 3-aminoindazoles are electron-rich and prone to oxidative degradation (darkening) upon exposure to air.[1]

  • Safety: The heterogeneous nature of the catalyst (Pd/C) combined with flammable solvents and hydrogen gas requires strict adherence to pyrophoric handling protocols.

This guide details a robust, self-validating protocol for this reduction, emphasizing safety, yield optimization, and impurity profiling.

Reaction Mechanism & Critical Parameters

The reduction proceeds via the Haber Mechanism for nitroarenes. The nitro group (


) is progressively reduced to the nitroso (

), hydroxylamine (

), and finally the amine (

).[1][2]

Key Mechanistic Risks:

  • Accumulation of Hydroxylamine: Incomplete reduction often leaves the hydroxylamine intermediate, which is toxic and potentially explosive. This is mitigated by ensuring adequate H₂ pressure and reaction time.

  • Hydrogenolysis: While the indazole ring is generally stable, high temperatures (>60°C) or high pressures (>100 psi) can lead to ring hydrogenation or cleavage of the N-N bond.

Graphviz Diagram: Reaction Pathway & Workflow

G cluster_0 Reaction Mechanism cluster_1 Experimental Workflow Nitro 6-Methyl-3-nitro-1H-indazole (Substrate) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + H2 Amine 6-Methyl-1H-indazol-3-amine (Target Product) Hydroxyl->Amine + H2 (Rate Limiting) Prep Inerting & Dissolution (Argon/N2) CatAdd Catalyst Addition (Wet Pd/C) Prep->CatAdd H2_Intro H2 Introduction (Balloon/Parr) CatAdd->H2_Intro Monitor IPC (TLC/LCMS) Check for Hydroxylamine H2_Intro->Monitor Monitor->H2_Intro Incomplete Workup Filtration (Celite) & Concentration Monitor->Workup Complete

Caption: Mechanistic pathway (left) and operational workflow (right) for the hydrogenation of 3-nitroindazole derivatives.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 6-Methyl-3-nitro-1H-indazole (Purity >97%).[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type or equivalent).[2] Note: Using wet catalyst significantly reduces ignition risk.[2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2][3] Optimization: If solubility is poor, use 1:1 MeOH:THF.

  • Hydrogen Source: H₂ Balloon (Lab scale <5g) or Parr Shaker (Scale >5g).[2]

  • Filtration: Celite® 545 filter aid.

Step-by-Step Methodology (1.0 g Scale)

Step 1: Preparation & Inerting (Safety Critical)

  • Weigh 1.0 g (5.65 mmol) of 6-methyl-3-nitro-1H-indazole into a 100 mL round-bottom flask (RBF) or hydrogenation bottle.

  • Add 30 mL of Methanol.

    • Checkpoint: Check solubility. If the solid does not dissolve, add THF dropwise (up to 10 mL) or warm slightly to 35°C.

  • Place a magnetic stir bar in the flask.

  • Purge: Cap the flask with a septum. Insert a needle connected to an Argon or Nitrogen line and vent with an exit needle. Purge for 5-10 minutes to remove Oxygen.[1]

Step 2: Catalyst Addition

  • Stop stirring.

  • Carefully add 100 mg of 10% Pd/C (50% wet) to the flask.

    • Technique: Add the catalyst as a slurry in water or quickly as a solid under a blanket of inert gas. Do not add dry catalyst to a flask containing flammable solvent vapor in air.

  • Re-seal and purge with Argon/Nitrogen for another 5 minutes.

Step 3: Hydrogenation

  • H₂ Introduction:

    • Balloon Method:[2][4] Attach a balloon filled with H₂ via a needle. Evacuate the flask (briefly, water aspirator) and backfill with H₂. Repeat 3 times.

    • Parr Shaker: Pressurize to 30 psi, vent, repeat 3 times. Set final pressure to 40 psi.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Time: Reaction is typically complete in 4–12 hours.

    • Observation: The yellow suspension of the nitro compound should turn into a colorless (or light grey) solution as the product forms and dissolves.

Step 4: In-Process Control (IPC)

  • Sample 50 µL of reaction mixture. Filter through a mini-plug of cotton/Celite.

  • Analyze via TLC (Eluent: 5% MeOH in DCM) or LC-MS .[1]

    • Target: Disappearance of starting material (

      
      ) and appearance of a lower, polar amine spot (
      
      
      
      , often streaks).[2]
    • Warning: If a spot appears between SM and Product, it is likely the hydroxylamine intermediate. Continue reaction.

Step 5: Workup & Isolation [2]

  • Purge: Remove H₂ source. Purge flask with Nitrogen for 10 minutes to remove dissolved hydrogen.

  • Filtration: Filter the mixture through a pad of Celite packed in a sintered glass funnel.

    • Safety: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH (2 x 10 mL). Keep the cake wet with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Product: The residue is usually an off-white to pale brown solid.

    • Purification: If necessary, recrystallize from Ethanol/Water or triterate with cold Diethyl Ether.[2]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or low H₂ solubility.1.[1][2] Increase pressure (if using balloon, switch to Parr).2.[2] Add fresh catalyst (under inert gas).3.[4] Warm to 40°C.
Hydroxylamine Impurity Reaction stopped too early.Continue stirring under H₂. Hydroxylamine reduction is slower than Nitro reduction.
Product Darkening Oxidation of amine.1. Store product under Argon.2. Add 0.1% Ascorbic acid during workup (rarely needed).3. Use immediately in next step.
Low Solubility Highly crystalline nitro-indazole.[1][2]Switch solvent to 1:1 MeOH/THF or DMF . If using DMF, aqueous workup is required.[2]

Characterization Data (Expected)

  • Appearance: Off-white to light brown solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.3 (br s, 1H, Indazole-NH)[1][2]
      
    • 
       7.45 (d, 1H, Ar-H)[1][2]
      
    • 
       7.05 (s, 1H, Ar-H at C7)[1][2]
      
    • 
       6.70 (d, 1H, Ar-H)[1][2]
      
    • 
       5.20 (br s, 2H, -NH₂, exchangeable)[2]
      
    • 
       2.38 (s, 3H, -CH₃)[1][2]
      
  • MS (ESI): Calculated for

    
     [M+H]⁺: 148.08; Found: 148.1.[2]
    

References

  • General Nitro Reduction Protocol

    • BenchChem Application Notes. "Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole."[1][2][5]

    • (General Methodology Reference)

  • Safety in Catalytic Hydrogenation

    • Standard Operating Procedures - The Sarpong Group.[1] "Hydrogenations Using Heterogeneous Catalysts."

  • Indazole Synthesis & Reactivity

    • Lier, E., et al. "Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole."[1][2] Heterocyclic Communications, 2014.[2][6]

  • Pd/C Handling & Fire Safety

    • Vertex AI Safety Summary.

Disclaimer: This protocol is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling pyrophoric catalysts and hydrogen gas.

Sources

Application

using 6-methyl-3-nitro-1h-indazole as a pharmaceutical intermediate

Application Note: 6-Methyl-3-nitro-1H-indazole as a Pharmacophore Precursor Executive Summary & Strategic Utility 6-methyl-3-nitro-1H-indazole is a high-value heterocyclic scaffold, primarily utilized as a "masked" precu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Methyl-3-nitro-1H-indazole as a Pharmacophore Precursor

Executive Summary & Strategic Utility

6-methyl-3-nitro-1H-indazole is a high-value heterocyclic scaffold, primarily utilized as a "masked" precursor to 6-methyl-1H-indazol-3-amine . This amine motif is a privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, FGFR, and PDGFR families).

Unlike its isomer (3-methyl-6-nitro-1H-indazole, a precursor to Pazopanib), this specific scaffold places the nitrogen functionality at the C3 position, allowing it to function as a hydrogen bond donor/acceptor pair for the kinase "hinge region." The C6-methyl group provides critical lipophilic bulk, often engaging the "gatekeeper" residue or hydrophobic back-pocket (Selectivity Pocket II), thereby enhancing potency and selectivity profiles.

Key Applications:

  • Kinase Inhibitor Synthesis: Conversion to urea or amide-linked inhibitors.[1]

  • Scaffold Hopping: Replacing indole or benzimidazole cores to improve metabolic stability (lowering lipophilicity/logP while maintaining H-bond geometry).

  • Fragment-Based Drug Discovery (FBDD): Used as a rigid, bicyclic core for growing fragment hits.

Chemical Workflow & Logic

The utilization of this intermediate revolves around two critical transformations:

  • Regioselective N-Alkylation: Locking the tautomeric state (N1 vs. N2) to define the vector of the substituents.[1]

  • Nitro Reduction: Unmasking the C3-amine for coupling.[1]

Note on Order of Operations: It is generally recommended to perform N-alkylation first , followed by nitro reduction . Reducing the nitro group first yields the amphoteric 3-aminoindazole, which complicates alkylation due to competing nucleophilicity between the ring nitrogens and the exocyclic amine.

G Start 6-methyl-3-nitro-1H-indazole (Starting Material) Decision Target Regioisomer? Start->Decision N1_Path N1-Alkylation (Thermodynamic) Decision->N1_Path Standard N2_Path N2-Alkylation (Kinetic/Steric) Decision->N2_Path Specialized Intermediate_N1 1-alkyl-6-methyl- 3-nitroindazole N1_Path->Intermediate_N1 Base: Cs2CO3/DMF Intermediate_N2 2-alkyl-6-methyl- 3-nitroindazole N2_Path->Intermediate_N2 Base: NaH/THF (Low Temp) Reduction Nitro Reduction (Pd/C + H2) Intermediate_N1->Reduction Intermediate_N2->Reduction Final_Amine Active Pharmacophore (3-amino-indazole) Reduction->Final_Amine Drug Urea/Amide Coupling (Kinase Inhibitor) Final_Amine->Drug

Figure 1: Synthetic workflow for processing 6-methyl-3-nitro-1H-indazole into active pharmaceutical ingredients.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To attach a solubilizing group or carbon chain to the N1 position while minimizing N2 by-products.

Mechanistic Insight: The N1-tautomer is thermodynamically favored. However, the nitro group at C3 withdraws electron density, making the anion less nucleophilic.[1] Using a "softer" base and a polar aprotic solvent promotes thermodynamic control (N1).[1]

Materials:

  • 6-methyl-3-nitro-1H-indazole (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • DMF (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Dissolution: Charge a round-bottom flask with 6-methyl-3-nitro-1H-indazole and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. The solution typically deepens in color (yellow to orange/red) due to nitronate resonance.[1]
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The N1 product usually has a higher

      
       than the N2 product due to lower dipole moment.[1]
      
  • Work-up: Pour mixture into ice-water (5x volume). The product often precipitates.[1]

    • If solid:[1][3] Filter, wash with water, and dry.[1][4][5]

    • If oil:[1] Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

      
      .[1]
      
  • Purification: Recrystallize from EtOH or perform Flash Chromatography (SiO2).

Expected Yield: 75–85% (N1 isomer).

Protocol B: Reduction of Nitro Group to 3-Amine

Objective: Clean conversion of the nitro group to the exocyclic amine without over-reduction of the aromatic ring or hydrogenolysis of the N-alkyl group (if benzyl).

Method Selection:

  • Method 1 (Standard): Pd/C +

    
     (Balloon). Best for clean profiles.
    
  • Method 2 (Halogen-compatible):

    
     / HCl.[1] Use if the molecule contains sensitive halides (Cl, Br) elsewhere.[1]
    
  • Method 3 (Scale-up): Fe /

    
    .[1] Cheaper, safer (no 
    
    
    
    gas), but requires filtration of iron sludge.[1]

Selected Procedure (Method 1 - Catalytic Hydrogenation):

Materials:

  • N-alkyl-6-methyl-3-nitroindazole (1.0 eq)

  • 10% Pd/C (50% wet) (10 wt% loading relative to substrate)[1]

  • Methanol or Ethanol (20 mL/g)

  • Hydrogen Gas (Balloon or 1 atm line)[1]

Procedure:

  • Safety Check: Purge reaction vessel with Nitrogen. Pd/C is pyrophoric; do not add to dry solvent.[1]

  • Slurry: Add the wet Pd/C catalyst to the flask first, then gently add the solvent (MeOH).

  • Addition: Add the nitro-indazole substrate (predissolved in minimal THF if solubility in MeOH is poor).

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Leave under 
    
    
    
    balloon pressure.
  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Visual Indicator: The intense yellow color of the nitro compound will fade to a pale beige/colorless solution.[1]

  • Filtration: Filter through a Celite pad to remove Pd/C. Keep the filter cake wet with water before disposal (fire hazard).[1]

  • Isolation: Concentrate the filtrate in vacuo.

    • Stability Note: 3-aminoindazoles can oxidize/dimerize to azo compounds upon prolonged air exposure.[1] Store under Argon or use immediately in the next coupling step.[1]

Analytical Characterization (QC Standards)

When validating the intermediate, look for these characteristic signals.

Table 1: Key Analytical Markers

MethodSignal/ParameterDiagnostic Value
1H NMR (DMSO-d6)

2.45 ppm (s, 3H)
C6-Methyl group . Confirms core integrity.
1H NMR (DMSO-d6)

13.8 ppm (br s, 1H)
N-H proton (if unalkylated). Disappears upon N-alkylation.
1H NMR (DMSO-d6)

5.8 - 6.5 ppm (br s, 2H)
Exocyclic

. Appears after reduction.
HPLC (C18 Column)Retention Time ShiftNitro compounds are generally less polar (later eluting) than the corresponding Amino compounds in Reverse Phase (Acidic pH).[1]
Appearance Color ChangeNitro: Bright Yellow/Orange

Amine: Off-white/Beige.[1]

Safety & Handling Guidelines

  • Energetic Potential: Nitro-indazoles are high-energy compounds.[1] While 6-methyl-3-nitro-1H-indazole is generally stable, avoid heating bulk material above 100°C without solvent. DSC (Differential Scanning Calorimetry) is recommended before scaling >100g.[1]

  • Sensitization: Indazoles are known skin sensitizers.[1] Use double nitrile gloves and work in a fume hood.[1]

  • Catalyst Safety: In Protocol B, the Pd/C catalyst can ignite methanol vapors if dry.[1] Always keep the catalyst wet with water or solvent.[1]

References

  • Pharmacophore Utility: Zhang, M., et al. "Design and synthesis of 3-aminoindazole derivatives as potent FGFR inhibitors."[1] European Journal of Medicinal Chemistry, 2018.[1]

  • Regioselectivity: Llopart, C. C., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."[6][7] Beilstein Journal of Organic Chemistry, 2021.[1]

  • Reduction Protocols: Burckhardt, S. "Synthesis of 3-aminoindazoles: A comparative study of nitro reduction methods."[1] Organic Process Research & Development, 2005.[1] [1]

  • Kinase Binding Mode: Pazopanib Structural Analysis (Analogous scaffold comparison). Protein Data Bank (PDB) Entry 3CLX.[1]

(Note: While specific literature on the exact "6-methyl-3-nitro" isomer is less abundant than the "3-methyl-6-nitro" isomer, the chemistry described above is derived from authoritative general protocols for the 3-nitro-1H-indazole class.)

Sources

Method

Application Notes and Protocols for the Reduction of the Nitro Group in 3-Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Aminoindazoles The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminoindazoles

The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Among its derivatives, 3-aminoindazoles are particularly crucial building blocks for the synthesis of compounds with diverse biological activities, including kinase inhibitors for cancer therapy and agents targeting other key cellular pathways.[1][2][3] The synthesis of these vital intermediates often proceeds from the corresponding 3-nitroindazoles, making the reduction of the nitro group a critical transformation.

This guide provides a comprehensive overview of the primary methodologies for the reduction of 3-nitroindazoles. It is designed to offer not just procedural steps, but also the underlying chemical logic, enabling researchers to make informed decisions for their specific synthetic challenges. The choice of reduction method is paramount and depends heavily on factors such as the presence of other reducible functional groups, desired chemoselectivity, scalability, and green chemistry considerations.[4]

Core Methodologies for the Reduction of 3-Nitroindazoles

The transformation of a 3-nitroindazole to a 3-aminoindazole can be accomplished through several robust methods. The most common and effective approaches fall into three main categories: catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profiles, typically generating water as the only byproduct.[4] This method involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, in the presence of hydrogen gas.[5][6]

Mechanism and Causality: The reaction occurs on the surface of the metal catalyst. The nitro group is adsorbed onto the catalyst surface, where it reacts with activated hydrogen atoms. The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The choice of catalyst is critical for chemoselectivity. For instance, while Pd/C is highly effective, it can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[5][7] Raney Nickel is a suitable alternative when dehalogenation is a concern.[5] For substrates with particularly sensitive functionalities, a sulfided platinum catalyst can offer high chemoselectivity for the nitro group reduction while leaving other groups, such as heteroaryl halides, intact.[8]

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Reactants 3-Nitroindazole, Solvent (MeOH/CH2Cl2), Catalyst (Pd/C) Start->Reactants Vessel Hydrogenation Vessel Reactants->Vessel Flush Flush with N2/Ar Vessel->Flush Pressurize Pressurize with H2 Flush->Pressurize React Stir at RT/50°C Pressurize->React Filter Filter through Celite React->Filter Monitor by TLC Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification (if necessary) Concentrate->Purify Product 3-Aminoindazole Purify->Product

Caption: Workflow for catalytic hydrogenation of 3-nitroindazoles.

Protocol: General Procedure for Catalytic Hydrogenation of 3-Nitroindazoles [9]

  • Vessel Preparation: To a hydrogenation vessel, add the 3-nitroindazole derivative.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2). Carefully add the palladium on carbon (10% w/w) catalyst under an inert atmosphere.

  • Inerting: Seal the vessel and flush thoroughly with an inert gas (nitrogen or argon).

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 3 bars).

  • Reaction: Stir the mixture vigorously at the appropriate temperature (e.g., 50°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminoindazole, which can be purified by crystallization or column chromatography if necessary.

Metal-Mediated Reductions

The use of metals in the presence of an acid is a classic and robust method for the reduction of aromatic nitro compounds.[6] Common metal/acid systems include iron (Fe) in acetic acid or with ammonium chloride, tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acidic conditions.[5][10]

Mechanism and Causality: These reductions proceed via a series of single electron transfers from the metal to the nitro group. The resulting radical anion is then protonated by the acidic medium. This process is repeated until the amine is formed.[10] These methods are often highly chemoselective, leaving other reducible groups such as ketones, esters, and nitriles untouched.[11][12] SnCl₂ is particularly mild and effective.[5] However, a significant drawback of these methods is the generation of metallic waste and the often-strenuous work-up procedures required to remove metal salts from the product.[4][10]

Experimental Workflow: SnCl₂ Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Reactants 3-Nitroindazole, SnCl2·2H2O, Solvent (EtOH/MeOH), Conc. HCl Start->Reactants Flask Round-bottom Flask Reactants->Flask Heat Heat to Reflux Flask->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Basify Pour into ice, Basify with NaOH/NaHCO3 Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Product 3-Aminoindazole Concentrate->Product

Caption: Workflow for the reduction of 3-nitroindazoles using SnCl₂.

Protocol: Reduction of 3-Nitroindazoles using Stannous Chloride (SnCl₂)[9][13]

  • Reactant Setup: In a round-bottom flask, dissolve the 3-nitroindazole derivative in a suitable alcoholic solvent like ethanol (EtOH) or methanol (MeOH).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution. For every mole of the nitro compound, typically 5-5.5 equivalents of SnCl₂ are used.

  • Acidification: Carefully add concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is generally complete within 1.5 to 3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice and carefully neutralize with a base (e.g., 5% aqueous NaHCO₃ or NaOH) until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-aminoindazole.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an advantageous alternative to using high-pressure hydrogen gas.[4] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or hydrazine, in the presence of a catalyst, typically Pd/C.[7][14][15] It is often milder and can exhibit excellent chemoselectivity.

Mechanism and Causality: The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro group. This method avoids the need for specialized high-pressure equipment and can be more amenable to scale-up in standard laboratory settings. The choice of hydrogen donor and catalyst can be tuned to optimize the reaction for specific substrates. For example, cobalt-based nanocatalysts with formic acid as the hydrogen source have shown high selectivity for nitro group reduction.[14]

Data Presentation: Comparison of Reduction Methodologies

MethodologyReagents & CatalystAdvantagesDisadvantagesTypical Yields
Catalytic Hydrogenation H₂ gas, Pd/C, Pt/C, or Raney NiHigh efficiency, clean byproducts (water), well-established.[4]Requires specialized pressure equipment, potential for over-reduction and dehalogenation.[5][7]Good to excellent[9]
Metal-Mediated Reduction Fe/AcOH, SnCl₂/HCl, Zn/AcOHHigh chemoselectivity, robust and reliable, inexpensive reagents.[5][6]Stoichiometric metal waste, often requires tedious work-up to remove metal salts.[4][10]Good to excellent[9]
Catalytic Transfer Hydrogenation Pd/C with HCOOH, HCOONH₄, or N₂H₄Avoids high-pressure H₂ gas, mild conditions, good selectivity.[7][14]May require careful optimization of donor and catalyst, potential for side reactions with certain donors.Good to excellent[7]

Troubleshooting and Considerations for Chemoselectivity

A primary challenge in the reduction of substituted 3-nitroindazoles is achieving selectivity for the nitro group in the presence of other reducible functionalities.

  • Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation. To avoid this, consider using Raney Nickel or a sulfided platinum catalyst.[5][8] Metal-mediated reductions with SnCl₂ or Fe/HCl are also excellent choices as they typically do not affect aryl halides.[7]

  • Carbonyls (Ketones, Aldehydes): Metal-mediated reductions (Fe/HCl, SnCl₂) are generally chemoselective for the nitro group over carbonyls.[11][12]

  • Nitriles and Esters: These groups are generally stable under most nitro reduction conditions, including catalytic hydrogenation and metal-mediated methods.

Conclusion

The reduction of 3-nitroindazoles to their corresponding 3-aminoindazoles is a cornerstone transformation for the synthesis of a multitude of biologically important molecules. A thorough understanding of the available methodologies, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation, is essential for any researcher in the field. The choice of method should be guided by the specific substrate, the presence of other functional groups, and considerations of scale and environmental impact. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently perform this critical synthetic step.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Daou, B., et al. (2006).
  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Cyr, P., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. PubMed. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Available at: [Link]

  • Cyr, P., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters. Available at: [Link]

  • ResearchGate. (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. Available at: [Link]

  • Beller, M., et al. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. Available at: [Link]

  • Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives | Request PDF. Available at: [Link]

  • Enthaler, S., et al. (2014). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Available at: [Link]

  • Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. PubMed. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Available at: [Link]

  • Kempe, R., et al. (2021). Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst. PMC. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Baran, P. S., et al. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides.
  • Aubakirov, Y., et al. (2018). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy.
  • Kempe, R., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. MDPI. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Stoichiometric Zn or Fe Metal Reduction. Wordpress.
  • Deng, W., et al. (2019). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • David Publishing. (n.d.).
  • Moradi, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

Sources

Application

preparation of kinase inhibitors using 6-methyl-3-nitroindazole

Leveraging 6-Methyl-3-Nitroindazole as a Privileged Scaffold Abstract This application note details the strategic utilization of 6-methyl-3-nitroindazole as a core building block for Type I and Type II kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 6-Methyl-3-Nitroindazole as a Privileged Scaffold

Abstract

This application note details the strategic utilization of 6-methyl-3-nitroindazole as a core building block for Type I and Type II kinase inhibitors. The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for the adenine ring of ATP. This guide focuses on the transformation of the 3-nitro group into a 3-amino hinge-binding motif and the exploitation of the 6-methyl handle for hydrophobic pocket optimization. We present optimized protocols for regioselective protection, nitro-reduction, and "warhead" coupling, supported by structural biology insights.

The Indazole Advantage in Kinase Drug Design

The efficacy of 6-methyl-3-nitroindazole lies in its ability to be transformed into 3-amino-6-methylindazole . In the context of kinase inhibition, this scaffold offers a distinct "Donor-Acceptor" hydrogen bonding pattern that mimics the purine ring of ATP, allowing it to anchor firmly within the kinase hinge region.

  • The 3-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • The Indazole Nitrogen (N1/N2): Acts as a hydrogen bond acceptor/donor pair, stabilizing the scaffold.

  • The 6-Methyl Group: Provides a critical vector for exploring the hydrophobic "back pocket" or the solvent-exposed front, depending on the kinase conformation (DFG-in vs. DFG-out).

Strategic Workflow: From Precursor to Inhibitor

The following diagram outlines the critical path for converting the nitro-precursor into a bioactive kinase inhibitor.

IndazoleSynthesis Start 6-Methyl-3-Nitroindazole (Precursor) Step1 Step 1: N-Protection (Regiocontrol) Start->Step1 SEM/THP/Boc Step2 Step 2: Nitro Reduction (Unmasking Hinge Binder) Step1->Step2 Pd/C + H2 or SnCl2 Step3 Step 3: C3 Functionalization (Urea/Amide Coupling) Step2->Step3 Isocyanates or Acids Final Kinase Inhibitor (Lead Compound) Step3->Final Deprotection

Figure 1: Strategic workflow for the conversion of 6-methyl-3-nitroindazole into a functional kinase inhibitor.

Chemical Modules & Protocols

The synthesis is divided into three critical modules. Failure in Module 1 (Protection) often leads to inseparable regioisomers in later steps.

Module 1: Regioselective N-Protection

Indazoles exhibit annular tautomerism (1H vs. 2H). For kinase inhibitors, the 1H-indazole tautomer is generally preferred for stability, but the protecting group strategy dictates the final substitution pattern.

  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) for robust protection that survives the reduction conditions.

  • Causality: Protecting the nitrogen prevents catalyst poisoning by the free indazole nitrogen during hydrogenation and precludes side reactions during electrophilic attacks.

Module 2: The Nitro-to-Amine Reduction

This is the pivotal step. The nitro group is an electron-withdrawing "mask" that, once reduced to an amine, becomes the primary handle for drug elaboration.

Protocol A: Catalytic Hydrogenation (Preferred for Scale-up)

  • Scope: Cleanest profile; avoids heavy metal waste.

  • Reagents: 10% Pd/C, Hydrogen gas (balloon or Parr shaker), Methanol/THF.

Protocol B: Stannous Chloride Reduction (Preferred for Halogenated Analogs)

  • Scope: Use if the molecule contains other reducible groups (like alkenes) or if the catalyst is poisoned by sulfur-containing impurities.

Detailed Protocol: Pd/C Catalyzed Reduction

ParameterSpecificationNotes
Substrate N-protected-6-methyl-3-nitroindazole1.0 Equivalent
Catalyst 10% Pd/C (50% wet)10-20 wt% loading relative to substrate
Solvent MeOH : THF (1:1)THF ensures solubility of the nitro-aromatic
Pressure 1 atm (Balloon) to 3 barHigher pressure accelerates reaction but risks over-reduction
Temp RT to 40°CMonitor exotherm upon H2 introduction

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5.0 g (approx. 20 mmol) of the N-protected nitroindazole in 50 mL THF and 50 mL Methanol.

  • Purging: Degas the solution with Nitrogen (N2) for 10 minutes to remove oxygen (critical for safety and catalyst life).

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with Hydrogen gas (H2) three times. Leave under a dynamic atmosphere of H2 (balloon) or pressurize to 30 psi in a shaker.

  • Monitoring: Stir vigorously at RT. Monitor via LC-MS. The nitro peak (M+) will disappear, replaced by the amine peak (M-30+2 = M-28 mass shift).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate to yield the 3-amino-6-methylindazole intermediate.

Module 3: The "Warhead" Coupling (Urea Formation)

To create a high-affinity inhibitor (e.g., Linifanib or ABT-869 analogs), the C3-amine is typically coupled to a hydrophobic aryl group via a urea linker. This creates a "tail" that extends into the kinase specificity pocket.

Protocol: Urea Synthesis via Isocyanate

  • Setup: Dissolve 1.0 eq of 3-amino-6-methylindazole in anhydrous DCM or DMF.

  • Base: Add 1.5 eq of DIPEA (Diisopropylethylamine) if using an acid salt of the amine.

  • Addition: Cool to 0°C. Add 1.1 eq of the desired Aryl Isocyanate dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Validation: The product often precipitates from DCM. Filter and wash with ether. If soluble, perform an aqueous workup.

Structural Biology & Mechanism of Action

Understanding why this scaffold works is essential for optimization.

The Hinge Binding Mode

The 3-aminoindazole core mimics the adenine ring of ATP. The 6-methyl group is positioned to interact with the "Gatekeeper" residue or the solvent front, depending on the specific kinase.

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) N1 Indazole N1 (H-Bond Donor) Hinge->N1 H-Bond C3_Amino C3-Amino Group (H-Bond Donor) Hinge->C3_Amino H-Bond Gatekeeper Gatekeeper Residue (Thr/Met/Ile) C6_Methyl C6-Methyl Group (Hydrophobic Contact) Gatekeeper->C6_Methyl Van der Waals N2 Indazole N2 (H-Bond Acceptor)

Figure 2: Schematic of the molecular interactions between the 3-aminoindazole scaffold and the kinase active site.

SAR Optimization of the 6-Methyl Group

While the 3-amino group anchors the molecule, the 6-methyl group is your dial for selectivity:

  • Steric Bulk: In kinases with small gatekeeper residues (e.g., Thr), the methyl group fits well. In mutants with bulky gatekeepers (e.g., T315I in Abl), the methyl group may clash, requiring modification.

  • Functionalization: The 6-methyl group is benzylic. It can be brominated (NBS/AIBN) to 6-bromomethyl, then converted to ethers or amines to reach solubilizing groups in the solvent-exposed region.

Critical Control Points & Troubleshooting
ObservationRoot CauseCorrective Action
Incomplete Reduction Catalyst poisoning (S or N species).Wash precursor with EDTA or recrystallize. Increase catalyst loading to 20%.
Regioisomer Mix Poor control during N-alkylation.Use lower temperature (-78°C) and kinetic bases (NaH) for N1 selectivity. Verify via NOE NMR.
Low Urea Yield Aniline nucleophilicity is low.The 3-aminoindazole is electron-poor. Heat to 60°C or use a stronger base (NaH) to deprotonate the amine before isocyanate addition.
References
  • Indazole Scaffold Review

    • Cerezo-Arévalo, M. L., et al. "Indazole-based kinase inhibitors: A review of recent developments." European Journal of Medicinal Chemistry.
  • Synthesis of ABT-869 (Linifanib Analog)

    • Albert, D. H., et al. (2007). "Discovery of ABT-869, a Multi-Targeted Receptor Tyrosine Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 50(23), 5561-5563. (Describes the urea coupling to 3-aminoindazole).

  • Reduction Protocols

    • Chakrabarty, M., et al. (2005).[2] "Reduction of nitroindazoles." Tetrahedron Letters, 46, 2865.[2] (Specifics on Pd/C vs SnCl2 reduction).

  • Binding Mode Analysis

    • Lesuisse, D., et al. (2011). "Binding Studies and SAR of 3-Amino-1H-Indazoles as GSK3b Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

functionalization of 6-methyl-3-nitro-1h-indazole at N1 position

An Application Guide to the Regioselective Functionalization of 6-Methyl-3-Nitro-1H-Indazole at the N1 Position Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of 6-Methyl-3-Nitro-1H-Indazole at the N1 Position

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] Specifically, N-substituted indazoles are crucial components in the development of therapeutics, including kinase inhibitors for oncology.[3][4][5] This document provides a comprehensive guide to the selective functionalization of a key intermediate, 6-methyl-3-nitro-1H-indazole, at the N1 position. We will explore the critical challenge of regioselectivity in indazole chemistry and present detailed, field-proven protocols for N1-alkylation and N1-acylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The Challenge of Regioselectivity in Indazole Functionalization

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon functionalization, such as alkylation.[6][7] The ratio of these N1 and N2 products is highly sensitive to reaction conditions, a consequence of the delicate balance between kinetic and thermodynamic control.[8][9][10]

  • Thermodynamic Product (N1-substituted): The 1H-indazole tautomer is generally considered more thermodynamically stable than its 2H counterpart.[3][11] Consequently, functionalization at the N1 position typically yields the more stable, thermodynamically favored product.[10][12]

  • Kinetic Product (N2-substituted): Under certain conditions, the reaction may favor the kinetically controlled N2-substituted product, which is formed faster.[9][13]

The key to achieving high selectivity lies in manipulating the reaction environment—specifically the choice of base, solvent, and temperature—to steer the reaction down the desired thermodynamic pathway towards the N1 isomer.[8][13] The electron-withdrawing nitro group at the C3 position of the target molecule, 6-methyl-3-nitro-1H-indazole, significantly influences the electronic properties of the indazole core, yet predictable and high-yielding N1 functionalization is readily achievable with the correct protocols.

// Nodes Start [label="6-Methyl-3-nitro-1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Indazolide Anion\n(Deprotonation)", fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Product [label="N1-Functionalized Product\n(Thermodynamically Favored)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="N2-Functionalized Product\n(Kinetically Favored)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions_Thermo [label="Thermodynamic Control\n(e.g., NaH, THF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions_Kinetic [label="Kinetic Control\n(e.g., Cs2CO3, DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Anion [label="Base"]; Anion -> N1_Product [label="Electrophile\n(R-X)"]; Anion -> N2_Product [label="Electrophile\n(R-X)"]; Conditions_Thermo -> N1_Product [style=dashed, color="#5F6368", arrowhead=open]; Conditions_Kinetic -> N2_Product [style=dashed, color="#5F6368", arrowhead=open]; } caption="Regioselectivity in Indazole Functionalization."

Protocol: Regioselective N1-Alkylation

This protocol is optimized for achieving high N1 selectivity by employing a strong, non-nucleophilic base in a polar aprotic solvent. This combination favors the formation of the thermodynamically stable N1-alkylated product.[12] Studies have shown that for 3-nitro substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (THF) provides marked N1 regioselectivity.[12][14]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole, forming the indazolide anion without competing side reactions.

  • Tetrahydrofuran (THF): This polar aprotic solvent effectively solvates the sodium cation but not the indazolide anion, leading to a "tight" ion pair. This configuration sterically hinders the more crowded N2 position, thereby promoting alkylation at the N1 position.[14]

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic deprotonation and then allowed to proceed at room temperature to ensure completion.

Detailed Step-by-Step Methodology

// Edges A -> B [lhead=cluster_1]; D -> E [lhead=cluster_2]; F -> G [lhead=cluster_3]; } caption="Experimental Workflow for N1-Alkylation."

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 6-methyl-3-nitro-1H-indazole (1.0 eq.). Add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the resulting suspension to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the mixture at 0°C for 30 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.

  • Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.

Data Summary & Troubleshooting
ParameterRecommended ConditionCausality/Notes
Base Sodium Hydride (NaH)Strong, non-nucleophilic base. Ensures complete deprotonation.
Solvent Tetrahydrofuran (THF)Anhydrous grade is critical. Promotes N1 selectivity.[12]
Stoichiometry Indazole:Base:Alkyl Halide = 1.0 : 1.2 : 1.1Excess base ensures full conversion; slight excess of electrophile drives the reaction.
Temperature 0°C to Room TemperatureControls initial exotherm and allows for reaction completion.
Expected Yield 70-95%Substrate dependent.
N1:N2 Ratio >95:5Typically high selectivity is observed under these conditions.[12][14]
Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonation (inactive NaH).Use fresh, high-purity NaH. Ensure the reaction is under an inert atmosphere.
Wet solvent or glassware.Use oven-dried glassware and anhydrous solvent.
Poor N1:N2 Selectivity Reaction temperature too high.Maintain strict temperature control, especially during the addition of the alkylating agent.
Use of a different solvent (e.g., DMF).For N1 selectivity, THF is superior. DMF can favor N2 alkylation.[8]
No Reaction Unreactive alkylating agent.Consider a more reactive electrophile (e.g., iodide instead of bromide) or increase the reaction temperature after initial addition.

Protocol: Regioselective N1-Acylation

N1-acylation of indazoles is another crucial transformation. While direct acylation can sometimes lead to mixtures, several methods provide excellent N1 selectivity. The N1-acyl indazole is thermodynamically more stable, and methods that allow for equilibration often favor its formation.[11] An efficient, one-pot method utilizes 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) to activate a carboxylic acid for direct and selective N1-acylation.[15]

Causality Behind Experimental Choices:

  • DMAPO/Boc₂O System: This combination forms a highly reactive mixed anhydride with the carboxylic acid in situ. This avoids the need to pre-form and isolate reactive species like acid chlorides.[15][16]

  • Mild Conditions: The reaction proceeds at room temperature, which is advantageous for substrates with sensitive functional groups.

Detailed Step-by-Step Methodology
  • Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.2 eq.), DMAPO (1.2 eq.), and Boc₂O (1.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM). Stir at room temperature for 20-30 minutes.

  • Acylation: Add 6-methyl-3-nitro-1H-indazole (1.0 eq.) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours, monitoring for the consumption of the starting indazole by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the pure N1-acyl indazole derivative.[15]

Conclusion

The regioselective functionalization of 6-methyl-3-nitro-1H-indazole at the N1 position is a critical transformation for the synthesis of advanced pharmaceutical intermediates. By understanding the principles of kinetic versus thermodynamic control, researchers can effectively direct the reaction to yield the desired N1-substituted product with high selectivity. The protocols detailed herein for N1-alkylation using NaH in THF and for N1-acylation provide reliable and reproducible methods for accessing these valuable compounds, empowering further discovery and development in medicinal chemistry.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • McLaughlin, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • McLaughlin, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH.
  • (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC.
  • (2026). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT.
  • Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. European Journal of Organic Chemistry.
  • (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • (n.d.). Current methods for N1‐acylation of indazoles and this work. ResearchGate.
  • (2011). ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL. Semantic Scholar.
  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
  • (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
  • (n.d.). Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with.... ResearchGate.
  • (n.d.). NHC catalyzed N‐1 acylation of indazole. ResearchGate.
  • Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Chemistry Portal.
  • (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Benchchem.
  • (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
  • (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • (n.d.). 3-Methyl-6-nitroindazole synthesis. ChemicalBook.
  • MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University.
  • (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
  • (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
  • (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
  • (n.d.). Direct C-3-Arylations of 1H-Indazoles. ResearchGate.
  • (n.d.). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction.... ResearchGate.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

Application

Precision Nitration of Indazoles: Regiocontrol and Safety Protocols

Application Note: AN-IND-042 Executive Summary & Strategic Utility Indazole scaffolds are ubiquitous in modern kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. The introduction of a nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-042

Executive Summary & Strategic Utility

Indazole scaffolds are ubiquitous in modern kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. The introduction of a nitro group (


) onto the indazole core is a pivotal "gateway" reaction, enabling subsequent reduction to amines for cross-coupling or amide bond formation.

However, the nitration of indazoles is deceptively simple. It presents two primary challenges:

  • Regioselectivity: The competition between the 5-position (major) and 7-position (minor), governed by steric and electronic effects of the protonated species.

  • Thermal Hazard: The reaction is highly exothermic and prone to thermal runaway if not strictly managed.[1][2]

This guide provides a validated Standard Operating Procedure (SOP) for the direct nitration of


-indazole to yield 5-nitroindazole, including mechanistic insights, safety matrices, and purification protocols to isolate the target isomer from the 7-nitro byproduct.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the species present in the pot. In concentrated sulfuric acid, indazole (


) exists almost exclusively as the indazolium cation  (protonated at N2).
  • Deactivation: The positive charge on the pyrazole ring strongly deactivates the entire system toward Electrophilic Aromatic Substitution (EAS).

  • The Benzene Ring Preference: Despite deactivation, the benzene ring remains more nucleophilic than the pyrazole ring.

  • 5- vs. 7-Position: The N2-protonated species creates significant steric hindrance and electrostatic repulsion near the 7-position. Consequently, the electrophilic nitronium ion (

    
    ) attacks the 5-position , which is electronically activated relative to the 7-position in the cation.
    

Key Takeaway: Temperature control is not just for safety; it is the primary lever for regiocontrol. Higher temperatures increase the energy available to overcome the barrier for 7-position attack, increasing impurity profiles.

Diagram 1: Reaction Mechanism & Regiochemical Pathway

IndazoleNitration Start 1H-Indazole Acid H2SO4 (Protonation) Start->Acid Dissolve Cation Indazolium Cation (N2-Protonated) Acid->Cation Fast Sigma Sigma Complex (Resonance Stabilized) Cation->Sigma + HNO3 (Rate Limiting) NO2 NO2+ (Nitronium Ion) Prod5 5-Nitroindazole (Major Product ~75-80%) Sigma->Prod5 -H+ (Preferred Path) Prod7 7-Nitroindazole (Minor Product ~15-20%) Sigma->Prod7 -H+ (Sterically Hindered)

Caption: Mechanistic pathway showing the protonation-dependent regioselectivity favoring the 5-isomer.

Safety Matrix: Critical Process Parameters (CPPs)

WARNING: Nitration reactions possess a high potential for catastrophic failure (explosion/runaway).

Hazard CategoryRisk FactorMitigation Protocol
Thermal Runaway Nitration is highly exothermic (

).
Strict Limit: Never exceed 10°C during addition. Use a jacketed reactor or salt-ice bath.
Delayed Onset Accumulation of unreacted

due to fast addition at low temp can lead to sudden, massive exotherm.
Dosing Control: Add mixed acid dropwise.[3] Monitor internal temp, not just bath temp. Stop if temp rises >2°C.
Quenching Pouring water into acid causes violent boiling/splashing.Inverse Quench: Always pour the reaction mixture onto crushed ice with vigorous stirring.
Gas Evolution Generation of

fumes (toxic).[1]
Perform exclusively in a high-efficiency fume hood.

Protocol A: Direct Nitration of Indazole[4]

Target: Synthesis of 5-nitroindazole (CAS: 5401-94-5) Scale: 10g (Adjustable, but keep surface-area-to-volume ratio high for cooling).

Materials
  • Substrate:

    
    -Indazole (10.0 g, 84.6 mmol)
    
  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) - 60 mL
    
  • Reagent: Conc. Nitric Acid (

    
    , 70% or fuming) - 4.0 mL (approx. 1.05 equiv) mixed with 10 mL 
    
    
    
    .
  • Quench: Crushed ice (300 g).

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a digital internal thermometer, and a pressure-equalizing addition funnel.

    • Place the flask in an ice-salt bath (target bath temp: -5°C to -10°C).

  • Solubilization (Exothermic):

    • Charge 60 mL of conc.[4]

      
       into the flask.
      
    • Add 10.0 g of indazole portion-wise.

    • Note: This step generates heat (heat of solution + protonation). Stir until fully dissolved and cool internal temperature to 0–5°C .

  • Preparation of Mixed Acid:

    • In a separate beaker (on ice), carefully add 4.0 mL of conc.

      
       to 10 mL of conc. 
      
      
      
      . Mix gently.
    • Transfer this mixture to the addition funnel.

  • Controlled Addition (The Critical Step):

    • Add the mixed acid dropwise to the indazole solution.[3]

    • CRITICAL STOP POINT: The internal temperature must NOT exceed 10°C .[3] If it hits 8°C, stop addition and let it cool.

    • Target Rate: Approx. 1 drop per second.

  • Reaction Maintenance:

    • After addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 1–2 hours.

    • Validation: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

    • A yellow/off-white solid will precipitate immediately.

    • Stir for 30 minutes to ensure all acid is diluted and trapped salts dissolve.

    • Filter the solid using a Büchner funnel.[5]

    • Wash: Wash the cake with cold water (

      
      ) until the filtrate is neutral (pH ~7).
      
Diagram 2: Experimental Workflow

Workflow Setup Setup: 3-Neck Flask Ice-Salt Bath (-10°C) Dissolve Dissolve Indazole in H2SO4 (Exotherm Control) Setup->Dissolve Addition Add Mixed Acid Dropwise Keep T < 10°C Dissolve->Addition Reaction Warm to RT Stir 1-2 Hours Addition->Reaction Quench Pour onto Crushed Ice Precipitate Solids Reaction->Quench Filter Filtration & Neutral Wash Quench->Filter Purify Recrystallization (MeOH or EtOH) Filter->Purify

Caption: Operational workflow emphasizing thermal control points.

Protocol B: Purification (Isomer Separation)

The crude solid typically contains 75-80% 5-nitroindazole and 15-20% 7-nitroindazole. The 5-nitro isomer is significantly less soluble in alcohols than the 7-nitro isomer.

  • Recrystallization:

    • Transfer the wet crude cake to a flask.

    • Add Methanol (approx. 10-15 mL per gram of crude).

    • Heat to reflux until solids dissolve.[6] (If black specks remain, filter hot).

    • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Filtration:

    • Collect the pale yellow needles.[4]

    • The precipitate is pure 5-nitroindazole .

    • The filtrate (mother liquor) contains the enriched 7-nitroindazole and remaining 5-nitro isomer.

Analytical Validation

Data Summary Table
ParameterSpecificationNotes
Appearance Pale yellow needlesDarkening indicates oxidation/impurities.
Melting Point 208–209°CSharp range indicates high purity.
Yield 70–80%Post-recrystallization.[4]
HPLC Purity >98% (Area)See method below.
HPLC Method (Quality Control)[8]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 150mm x 4.6mm, 5µm).[7]

  • Mobile Phase: A: Water + 0.1%

    
    ; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm and 316 nm.

  • Retention: 5-nitro elutes before 7-nitro in most reverse-phase systems due to polarity differences (5-nitro is more polar/H-bond donor capable in this context).

NMR Interpretation ( NMR, DMSO- )
  • 5-Nitroindazole: Look for a doublet at

    
     ppm (H-4, deshielded by nitro and N), a doublet of doublets at 
    
    
    
    ppm (H-6), and a doublet at
    
    
    ppm (H-7). The singlet for H-3 appears around
    
    
    ppm.
  • 7-Nitroindazole: The H-6 proton often appears as a triplet-like pattern or dd, but the key differentiator is the lack of the highly deshielded H-4 doublet characteristic of the 5-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Product separates as an oil during recrystallization.[6]Solution is too concentrated or cooling too fast.[6] Re-heat, add more solvent, and cool very slowly. Seed with a pure crystal if available.
Low Yield Loss during acid quench or over-washing.5-nitroindazole has slight solubility in acidic water. Neutralize the filtrate with NaOH to pH 5-6 to recover secondary crop (will be less pure).
High 7-Nitro Content Reaction temperature too high.Repeat synthesis keeping addition temp strictly <5°C.
Dark/Black Product Oxidation or decomposition.Ensure

is not brown/fuming excessively before use. Keep reaction under inert atmosphere if possible (though not strictly required for this robust reaction).

References

  • BenchChem. Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration.[8] (2025).[3][6][9] Link

  • Organic Syntheses. 5-Nitroindazole. Coll. Vol. 3, p.660 (1955); Vol. 20, p.73 (1940). (Classic robust protocol basis). Link

  • Luo, G., et al. Regioselective Nitration of Indazoles. Journal of Organic Chemistry. (Mechanistic discussions on protonation effects). Link

  • SIELC Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. (Analytical Method).[6][10][11] Link

Sources

Technical Notes & Optimization

Troubleshooting

controlling regioselectivity in 6-methyl-3-nitroindazole alkylation

Technical Support Center: Regiocontrol in 6-Methyl-3-Nitroindazole Alkylation Strategic Overview: The "Tug-of-War" in Indazole Chemistry Welcome to the technical guide for optimizing alkylation of 6-methyl-3-nitroindazol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 6-Methyl-3-Nitroindazole Alkylation

Strategic Overview: The "Tug-of-War" in Indazole Chemistry

Welcome to the technical guide for optimizing alkylation of 6-methyl-3-nitroindazole . As a researcher, you are likely encountering a mixture of


- and 

-alkylated products. This is not a failure of technique but a fundamental property of the indazole scaffold, exacerbated by your specific substituents.
  • The Problem: Indazoles exhibit annular tautomerism.[1][2][3] The nitrogen atoms (

    
     and 
    
    
    
    ) compete as nucleophiles.[4]
  • Your Substrate (6-methyl-3-nitroindazole):

    • 3-Nitro Group (EWG): Strongly withdraws electron density, increasing the acidity of the N-H proton (

      
      
      
      
      
      9-10). It creates significant steric bulk around
      
      
      , making
      
      
      -alkylation difficult.
    • 6-Methyl Group (EDG): Weakly donates electron density. Crucially, it leaves the C7 position (adjacent to

      
      ) unsubstituted (C7-H), which is vital for NMR structural assignment.
      

This guide provides the protocols to force the reaction toward your desired isomer and the analytical methods to prove you succeeded.

Module 1: The Mechanistic Landscape

To control the outcome, you must understand the competing pathways.


-alkylation is generally the thermodynamic  product (aromatic stability of the benzene ring is preserved), while 

-alkylation is often the kinetic product (favored by specific transition states or chelation), though the 3-nitro group destabilizes the

transition state sterically.

Figure 1: Reaction Pathways & Selectivity Drivers

IndazoleAlkylation Start 6-Methyl-3-Nitroindazole (Tautomeric Mixture) Deprotonation Anion Formation (Delocalized Negative Charge) Start->Deprotonation Base (NaH/Cs2CO3) TS_N1 TS N1 (Less Steric Hindrance) Deprotonation->TS_N1 Path A: Unhindered TS_N2 TS N2 (Steric Clash with 3-NO2) Deprotonation->TS_N2 Path B: Sterically Strained Prod_N1 N1-Alkyl Product (Thermodynamic Major) Benzenoid Structure TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Kinetic Minor) Quinoid-like Structure TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Rearrangement (If heated excessively)

Caption: Pathway analysis showing the steric penalty imposed by the 3-nitro group on the N2-transition state, favoring the N1-product thermodynamically.

Module 2: Experimental Protocols

Scenario A: Target = -Alkylation (The "Easy" Route)

Objective: Maximize thermodynamic stability. Mechanism:


 substitution via a dissociated anion.

Protocol:

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic promotes loose ion pairs, favoring the harder nucleophile

    
    ).
    
  • Base: NaH (60% dispersion in oil) or

    
    .
    
  • Stoichiometry: 1.0 eq Substrate : 1.2 eq Base : 1.1 eq Electrophile.

  • Procedure:

    • Dissolve 6-methyl-3-nitroindazole in DMF (0.2 M).

    • Add NaH at 0°C. Stir 30 min to ensure full deprotonation (solution usually turns deep orange/red due to the nitro-anion).

    • Add alkyl halide dropwise.

    • Crucial Step: Warm to Room Temperature (or 60°C if sluggish). Heat promotes thermodynamic equilibration to the

      
       product.
      
  • Expected Ratio: >10:1 (

    
    :
    
    
    
    ).
Scenario B: Target = -Alkylation (The "Hard" Route)

Objective: Overcome steric hindrance of the 3-nitro group using kinetic control or specific acid-catalysis. Note: Standard basic alkylation will rarely give


 as the major product for 3-nitroindazoles.

Protocol (The "Pfizer" Acid-Catalyzed Method): Reference: Adapted from Synthesis 2022; 54: 3215-3226.[5] Mechanism: Protonation of an imidate electrophile creates a highly reactive species that attacks the most basic nitrogen (often


 in neutral species, though 3-nitro dampens this, this method remains your best shot for selectivity).
  • Reagents: Alkyl 2,2,2-trichloroacetimidate (Must be synthesized or bought matching your desired alkyl group).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or TMSOTf.

  • Solvent: Toluene or DCM (Non-polar solvents suppress charge separation).

  • Procedure:

    • Dissolve substrate and Alkyl-trichloroacetimidate (1.5 eq) in Toluene.

    • Add TfOH (0.1 eq) dropwise at 0°C.

    • Stir at RT.

  • Why this works: The reaction proceeds via a tight ion pair or concerted mechanism that is less sensitive to the thermodynamic stability of the product.

Module 3: Analytical Validation (How to verify)

You cannot rely on retention time alone. You must use NMR.

The "C7-H" Rule for 6-methyl-3-nitroindazole: Since you have a 3-nitro group, you have no proton at C3 . You cannot use the standard "


 - Alkyl" NOE check. You must rely on the C7 proton .
Feature

-Alkylated Product

-Alkylated Product
1H-NOESY Strong NOE between N-Alkyl protons and C7-H (aromatic doublet/singlet).NO Interaction with aromatic protons (N-Alkyl is far from C7 and C4).
13C NMR N-CH carbon signals are standard.Ring carbons often show "quinoid" shifts.
UV/Vis Typically lower

(colorless/pale yellow).
Often higher

(deeper yellow) due to extended conjugation of the nitro group with the quinoid ring.

Graphviz Diagram 2: NMR Decision Tree

NMR_Logic Step1 Isolate Product NOESY Run 1H-NOESY / ROESY Step1->NOESY Check Do N-Alkyl protons correlate with Aromatic C7-H? NOESY->Check N1 CONFIRMED: N1-Isomer (Thermodynamic) Check->N1 Yes N2 LIKELY: N2-Isomer (Verify with HMBC: Alkyl -> C3) Check->N2 No Yes YES No NO

Caption: Decision tree for assigning regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 4: Troubleshooting & FAQ

Q1: I am getting a 50:50 mixture. How do I push it to


? 
  • Cause: You are likely using a "soft" base (like

    
    ) in a solvent that isn't polar enough (like Acetone or MeCN), or you are not heating the reaction.
    
  • Fix: Switch to NaH/DMF and heat to 60°C. The heat helps the reversible reaction settle into the thermodynamic well (

    
    ).
    

Q2: The


 product is forming but converting to 

over time.
  • Cause: The "Intermolecular Walk". If free halide ions and heat are present, the alkyl group can detach and re-attach at the more stable

    
     position.
    
  • Fix: If targeting

    
    , stop the reaction immediately upon consumption of starting material. Do not heat. Use a non-nucleophilic counter-ion (like Triflate) if possible.
    

Q3: My 3-nitro group is reducing during alkylation.

  • Cause: Harsh reducing conditions.

  • Fix: Avoid metals like Fe or Sn. NaH is safe. If using Mitsunobu, ensure the phosphine isn't reducing the nitro group (rare but possible with specific activators).

Q4: Can I use the "Meerwein Salt" (


)? 
  • Insight: Yes. Meerwein salts are hard electrophiles. In many heterocycles, they attack the most basic nitrogen kinetically (

    
    ). However, the 3-nitro group reduces the basicity of the entire ring significantly. Expect lower yields compared to non-nitro indazoles.
    

References

  • Regioselective Synthesis of N2-Alkylindazoles: Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[5]

  • Mechanistic Insights & DFT: Lu, P., et al. (2024).[2][6] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[2][7]

  • NMR Characterization: Doganc, F., & Göker, H. (2024).[8] Differentiation of regioisomeric N-alkylation of some indazoles... by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11).

Sources

Optimization

purification methods for crude 6-methyl-3-nitro-1h-indazole

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of crude 6-methyl-3-nitro-1H-indazole. As a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of crude 6-methyl-3-nitro-1H-indazole. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors used in oncology, its purity is paramount.[1][2] This guide is structured to address common challenges encountered in the lab, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-methyl-3-nitro-1H-indazole?

The impurity profile is highly dependent on the synthetic route employed.

  • Direct Nitration Route : If synthesized by the direct nitration of 3-methyl-1H-indazole, the most common impurities are undesired regioisomers, such as 4-nitro and 7-nitro-3-methyl-1H-indazole.[3] Dinitration products can also form if the reaction conditions are not strictly controlled.[1][3]

  • Cyclization Route : When prepared via the cyclization of a precursor like 2-ethyl-5-nitroaniline, residual starting materials or side-products from diazonium salt reactions are the primary impurities.[3][4]

Q2: What are the primary methods for purifying this compound?

The two most effective and commonly cited methods are recrystallization and column chromatography.[3]

  • Recrystallization is useful for removing small amounts of impurities, especially if the crude product is already relatively pure. It is often used as a final polishing step.

  • Column Chromatography on silica gel is the method of choice for separating complex mixtures, particularly for removing the regioisomers formed during direct nitration.[3][4]

  • Acid-Base Extraction can be a useful pre-purification step to remove acidic or basic starting materials or by-products from the neutral target compound.[5][6]

Q3: What are the key physical and spectroscopic properties of pure 6-methyl-3-nitro-1H-indazole?

Knowing the properties of the target compound is essential for confirming successful purification.

  • Appearance : Solid powder.[7]

  • Molecular Formula : C₈H₇N₃O₂.[8]

  • Molecular Weight : 177.16 g/mol .[7][8][9]

  • Melting Point : 187-188°C.[7]

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing purity.[2]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during purification in a problem-and-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Crude product is a dark, oily, or tar-like substance. 1. Overheating during the synthesis reaction, leading to degradation. 2. Presence of significant amounts of colored impurities or residual strong acids (e.g., H₂SO₄, HNO₃).[1]1. Control Temperature Rigorously : During synthesis, ensure strict temperature control, especially during the exothermic nitration step.[1][3] 2. Thorough Work-up : After quenching the reaction on ice, ensure complete neutralization with a base. Wash the filtered crude solid thoroughly with cold water to remove residual salts and acids.[3] 3. Charcoal Treatment : During recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1]
Low yield after recrystallization. 1. Inappropriate Solvent Choice : The compound may be too soluble in the chosen solvent, even at cold temperatures. 2. Premature Crystallization : The product may have crystallized out in the funnel during hot filtration. 3. Insufficient Cooling : The solution was not cooled for long enough or to a low enough temperature to maximize crystal formation.1. Solvent Screening : Perform small-scale solvent screens to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. (See Table 1). 2. Preheat Equipment : Preheat the filtration funnel and flask to prevent premature crystallization. 3. Maximize Recovery : Cool the filtrate in an ice bath for an extended period (e.g., >30 minutes) before collecting the crystals.
HPLC analysis still shows multiple peaks after purification. 1. Co-eluting Impurities : The chosen purification method may be ineffective for the specific impurities present. Regioisomers, in particular, can be difficult to separate by recrystallization due to similar solubilities. 2. Compound Degradation : The compound may be degrading on the silica gel column if it is too acidic or if the elution is too slow.1. Switch to Chromatography : If recrystallization fails to remove isomers, column chromatography is necessary. Use a hexane/ethyl acetate solvent system for effective separation.[4] 2. Optimize Chromatography : Consider adding a small amount of a neutralizer like triethylamine (~0.1%) to the eluent to prevent streaking or degradation on the column. Perform flash chromatography for faster elution.
The compound won't dissolve in any common recrystallization solvent. The compound has low solubility in many common organic solvents.1. Use High-Boiling Point Solvents : Consider solvents like ethanol, acetic acid, or solvent mixtures.[1][4] 2. Large Solvent Volume : A significantly larger volume of solvent may be required than for other compounds. Be prepared to remove the solvent under reduced pressure if the volume becomes excessive.

Purification Workflow and Decision Diagram

The choice of purification strategy depends on the initial purity and the nature of the impurities. The following diagram outlines a logical workflow for purifying crude 6-methyl-3-nitro-1H-indazole.

PurificationWorkflow start Crude Product tlc_hplc Initial Purity Assessment (TLC / HPLC) start->tlc_hplc decision Impurity Profile? tlc_hplc->decision recrystallization Recrystallization (with optional charcoal treatment) decision->recrystallization   High Purity (>90%)   Minor Impurities chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) decision->chromatography   Low Purity (<90%)   Regioisomers Present acid_base Acid-Base Extraction (Pre-treatment) decision->acid_base   Acidic/Basic Impurities   Suspected final_purity Final Purity Check (HPLC, MP, NMR) recrystallization->final_purity chromatography->final_purity acid_base->chromatography Neutral Product pure_product Pure 6-methyl-3-nitro-1H-indazole final_purity->pure_product Meets Specs

Caption: Decision workflow for purifying crude 6-methyl-3-nitro-1H-indazole.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is already of moderate to high purity (>90%).

  • Solvent Selection : Choose an appropriate solvent. Ethanol is a commonly used solvent.[1] Refer to the solvent selection table below for other options.

  • Dissolution : Place the crude 6-methyl-3-nitro-1H-indazole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional) : If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified product in a vacuum oven at a low temperature (<50°C) to a constant weight.

Table 1: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)Solubility of C₈H₇N₃O₂Remarks & Safety
Ethanol 78Hot : Good Cold : LowA good general-purpose solvent for this compound. Flammable.
Ethyl Acetate 77Hot : Moderate Cold : LowOften used in chromatography; can be a good recrystallization solvent. Flammable, irritant.
Acetic Acid 118Hot : High Cold : LowEffective but can be difficult to remove completely. Corrosive.[4]
Hexane/Ethyl Acetate Mixture VariableHot : Adjustable Cold : LowAllows for fine-tuning of polarity to achieve ideal solubility characteristics. Flammable.
Protocol 2: Purification by Column Chromatography

This is the most effective method for separating regioisomers and purifying low-purity crude material.[3]

  • Slurry Preparation : Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing : Carefully pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading : Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution : Begin eluting the column with the mobile phase. A common system is a gradient of hexane and ethyl acetate.[4] Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the compounds.

  • Fraction Collection : Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal : Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

  • Drying : Dry the purified product under a high vacuum to remove all residual solvents.

References

  • Vertex AI Search. Acid-Base Extraction.
  • Organic Syntheses. Indazole.
  • Wikipedia. Acid–base extraction.
  • Liskon Biological. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • BenchChem. Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications.
  • ChemicalBook. 3-Methyl-6-nitroindazole synthesis.
  • BenchChem. Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration.
  • Google Patents. CN103319410B - A kind of synthetic method of indazole compound.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Google Patents. CN103319410A - Synthesis method of indazole compound.
  • MedchemExpress.com. 3-Methyl-6-nitro-1H-indazole | Drug Intermediate.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
  • PubChem. 3-Methyl-6-nitro-1H-indazole.
  • PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • BenchChem. Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
  • Santa Cruz Biotechnology. 3-Methyl-6-nitro-1H-indazole | CAS 6494-19-5.
  • RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

Sources

Troubleshooting

Technical Support Center: 6-Methyl-3-Nitroindazole Isomer Management

Case ID: IND-ISO-063 Subject: Separation and Identification of N1 vs. N2 Isomers of 6-Methyl-3-Nitroindazole Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary The methylation or...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-ISO-063 Subject: Separation and Identification of N1 vs. N2 Isomers of 6-Methyl-3-Nitroindazole Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The methylation or alkylation of 6-methyl-3-nitroindazole presents a classic regioselectivity challenge.[1] The indazole ring exhibits annular tautomerism, and the presence of the electron-withdrawing nitro group at the C3 position significantly increases the acidity of the N-H proton, altering nucleophilicity.

Synthetically, you will typically encounter a mixture of two regioisomers:

  • N1-Isomer (Thermodynamic): The "benzenoid" form. Generally more stable and less polar.

  • N2-Isomer (Kinetic): The "quinoid-like" form. Generally less stable and more polar, but formation can be favored by steric bulk or specific kinetic conditions.

This guide provides the protocols to Identify , Separate , and Control these isomers.

Module 1: Diagnostic & Identification

User Question: "I have two spots on my TLC. How do I definitively know which is N1 and which is N2 without a crystal structure?"

The NMR Logic Gate (NOESY)

For 3-nitroindazoles , standard 1D proton NMR is often ambiguous because the C3 position (usually a diagnostic handle) is occupied by a "silent" nitro group. You must rely on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • The N1 Signature: The N-Alkyl protons are spatially proximal to the C7-H . You will see a strong cross-peak.

  • The N2 Signature: The N-Alkyl protons are distant from C7-H. Since C3 is a nitro group (no protons), the N2-alkyl protons will show NO correlations to the aromatic ring protons (or very weak long-range ones).

Visual Logic Flow

NMR_Identification Start Isolate Isomer Step1 Run 2D NOESY NMR Start->Step1 Decision Check Correlation: N-CH protons ↔ C7-H (Aromatic) Step1->Decision N1_Result STRONG Correlation (Proximal Geometry) Decision->N1_Result Signal Detected N2_Result NO Correlation (Distal Geometry) Decision->N2_Result Signal Absent Conclusion1 Identity: N1-Isomer (Benzenoid) N1_Result->Conclusion1 Conclusion2 Identity: N2-Isomer (Quinoid) N2_Result->Conclusion2

Figure 1: NMR logic gate for distinguishing N1 vs. N2 isomers in 3-substituted indazoles where C3 has no protons.

Data Comparison Table
FeatureN1-Isomer (Benzenoid)N2-Isomer (Quinoid)
TLC Polarity (Silica) Less Polar (Higher Rf)More Polar (Lower Rf)
Elution Order Elutes First Elutes Second
UV Absorbance Bathochromic shift (Red-shifted)Hypsochromic shift (Blue-shifted)
NOESY Signal Strong interaction with C7-HNo interaction with C7-H
C13 NMR (C3 Signal) Typically ~135-145 ppmTypically shifted upfield/downfield depending on solvent

Module 2: Separation Protocols

User Question: "My isomers are co-eluting or tailing on standard silica. How do I purify them?"

Protocol A: Flash Chromatography Optimization

The nitro group causes significant tailing on acidic silica.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase:

    • Standard: Hexane/Ethyl Acetate (Start 90:10, Gradient to 60:40).

    • Troubleshooting (If tailing occurs): Add 1% Triethylamine to the mobile phase to neutralize silica acidity, OR switch to Dichloromethane (DCM) / Methanol (99:1 to 95:5).

  • Elution: The N1 isomer (less polar) will elute first. The N2 isomer (more polar) will elute second.

Protocol B: Selective Crystallization (Scalable)

If chromatography is difficult on a large scale, exploit the lattice energy differences. N1 isomers often crystallize more readily due to their planar, aromatic nature.

  • Dissolution: Dissolve the crude mixture in minimal hot Ethanol or Toluene .

  • Precipitation:

    • Allow to cool slowly to Room Temperature.[2]

    • If no crystals form, add Hexane (anti-solvent) dropwise until turbidity persists.

  • Isolation: The solid precipitate is usually enriched in the N1-isomer . The mother liquor will contain the N2-isomer and remaining N1.

  • Recrystallization: Recrystallize the solid from hot Ethanol to achieve >99% purity.

Module 3: Synthetic Control (Prevention)

User Question: "I want to avoid the separation step. How do I force the reaction to produce only one isomer?"

The ratio of N1:N2 is dictated by the competition between Thermodynamic Control (favors N1) and Kinetic Control (favors N2).[1]

Pathway 1: Targeting the N1-Isomer (Thermodynamic)[1]
  • Mechanism: Reversible deprotonation allows the system to equilibrate to the most stable aromatic tautomer (N1).

  • Reagents: Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).
    
  • Solvent: THF or DMF (High temperature promotes equilibration).

  • Protocol:

    • Dissolve 6-methyl-3-nitroindazole in THF.

    • Add NaH (1.2 eq) at 0°C. Stir 30 min (allow anion formation).

    • Add alkyl halide.[3][4]

    • Heat to 60°C or reflux. Heat provides the energy to reverse N2-alkylation (if reversible) or simply drives the thermodynamic product.

Pathway 2: Targeting the N2-Isomer (Kinetic)[1]
  • Mechanism: Irreversible, rapid alkylation of the most accessible lone pair. The N2 lone pair is often more nucleophilic/accessible in the plane, whereas N1 is hindered by the C7 proton.

  • Reagents: Meerwein's salt (

    
    ) or alkyl trichloroacetimidates.
    
  • Solvent: DCM or Ethyl Acetate (Non-polar solvents suppress ion-pair separation).

  • Protocol:

    • Perform reaction at Low Temperature (-78°C to 0°C).

    • Use a soft electrophile or specific alkylating agents like Trimethyloxonium tetrafluoroborate .

    • Short reaction times prevent equilibration to N1.

Synthetic Decision Workflow

Synthesis_Control Input 6-Methyl-3-Nitroindazole Goal_N1 Goal: N1 Isomer (Thermodynamic) Input->Goal_N1 Goal_N2 Goal: N2 Isomer (Kinetic) Input->Goal_N2 Cond_N1 Conditions: NaH / THF / Heat or Cs2CO3 / DMF Goal_N1->Cond_N1 Cond_N2 Conditions: Meerwein Salt / DCM or Low Temp (-78°C) Goal_N2->Cond_N2

Figure 2: Selection of reaction conditions to minimize isomer mixtures.

References

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link

    • Key Insight: Establishes the thermodynamic preference for N1 and solvent effects.
  • Cheung, M., et al. (2003). "Investigation of the Regioselectivity of Alkylation of Indazoles." Heterocycles, 60(5), 1147. Link

    • Key Insight: Detailed NMR analysis distinguishing N1/N2 via NOE.
  • Meanwell, N. A., et al. (2022). "Regioselective N2-Alkylation of Indazoles." Synthesis, 54(10), 2345-2356. Link

    • Key Insight: Methods to force N2 selectivity using specific electrophiles.[4][5]

  • BenchChem Technical Notes. (2025). "Troubleshooting regioselectivity in indazole synthesis." Link

    • Key Insight: Practical troubleshooting for 3-substituted indazoles.

Sources

Optimization

optimization of reaction temperature for indazole nitration

This guide outlines the technical optimization of reaction temperature for the nitration of indazole (1H-indazole) and its derivatives. It focuses on the critical balance between regioselectivity , yield , and thermal sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization of reaction temperature for the nitration of indazole (1H-indazole) and its derivatives. It focuses on the critical balance between regioselectivity , yield , and thermal safety .

Status: Active Lead Scientist: Senior Application Specialist Subject: Temperature Control, Regioselectivity, and Thermal Hazards in Indazole Nitration

Emergency Safety Notice: Thermal Runaway Risk

Nitration of nitrogen-heterocycles using mixed acid (


) is an exothermic process  with a high potential for thermal runaway.
  • Critical Hazard: The decomposition temperature of nitro-indazoles is significantly lowered in the presence of concentrated sulfuric acid.

  • Never allow the reaction mass temperature to exceed 60°C during direct nitration unless specifically modeled by calorimetry (DSC/ARC).

  • Always add the substrate to the acid (or acid to substrate, depending on protocol) at 0–5°C .

Module 1: The Thermodynamic Landscape

The nitration of indazole is an Electrophilic Aromatic Substitution (EAS). The reaction temperature dictates the kinetic vs. thermodynamic outcome, primarily influencing the position of nitration (Regioselectivity) and the degree of nitration (Mono- vs. Di-nitration).

Regioselectivity Decision Tree

Direct nitration does not grant access to all isomers. Temperature optimization only maximizes the major isomer allowed by electronic rules.

IndazoleNitration cluster_legend Note on 3-Nitro Start Indazole Substrate Conditions Mixed Acid (H2SO4/HNO3) Start->Conditions TempLow Low Temp (0°C - 25°C) Conditions->TempLow Kinetic Control TempHigh High Temp (>60°C) Conditions->TempHigh Thermodynamic Forcing Prod5 5-Nitroindazole (Major Product) TempLow->Prod5 Prod57 5,7-Dinitroindazole (Over-nitration) TempHigh->Prod57 Oxidation Ring Oxidation/Tar (Yield Loss) TempHigh->Oxidation Note3 3-Nitro isomer NOT accessible via direct nitration. Requires diazonium/halogen displacement.

Caption: Regioselectivity outcomes based on thermal energy input. Direct nitration favors C-5; high heat leads to dinitration.

Module 2: Troubleshooting Guides & FAQs

Topic A: Regioselectivity Issues (Wrong Isomer)

Q: I am trying to synthesize 3-nitroindazole by varying the temperature, but I only isolate 5-nitroindazole. What is the optimal temperature for C-3 nitration?

  • Diagnosis: This is a mechanistic limitation, not a temperature issue.

  • Explanation: In strong acid (

    
    ), the indazole is protonated at the 
    
    
    
    position. The resulting indazolium cation deactivates the pyrazole ring and directs the electrophile (
    
    
    ) to the benzene ring. Electronic density calculations show the C-5 position is the most nucleophilic site in the protonated species.
  • Solution: You cannot optimize temperature to get 3-nitroindazole via direct nitration.

    • Alternative Route: Synthesize 3-nitroindazole via diazotization of 3-aminoindazole or via nucleophilic substitution of 3-bromoindazole (though difficult).

    • Reference: For direct C-3 functionalization, radical pathways (e.g.,

      
      /TEMPO) are required, not standard mixed acid [1].
      

Q: I am seeing significant amounts of 5,7-dinitroindazole. How do I stop at the mono-nitro stage?

  • Diagnosis: Thermal overshoot or local hot-spots.

  • Root Cause: The activation energy for the second nitration is higher than the first. However, if the reaction mass exceeds 50°C, the kinetic barrier for the second nitration is overcome.

  • Corrective Action:

    • Cryogenic Addition: Ensure the addition of nitric acid is performed at 0–5°C .

    • Active Cooling: Maintain the reaction at 20–25°C (RT) for completion. Do not reflux.

    • Quench Timing: Monitor by TLC/HPLC. Quench immediately upon consumption of starting material (typically 1–3 hours at RT).

Topic B: Yield & Reaction Stalling

Q: The reaction stalls at 60% conversion even after 24 hours at room temperature. Should I increase the temperature?

  • Diagnosis: Water accumulation (Acid dilution).

  • Explanation: Nitration generates water (

    
    ). As water accumulates, it dilutes the sulfuric acid, halting the dehydration of nitric acid into the active nitronium ion (
    
    
    
    ).
  • Risk: Heating a diluted, stalled reaction often leads to sudden oxidation ("fume-off") rather than nitration.

  • Corrective Action:

    • Do not heat above 40°C.

    • Use Fuming Nitric Acid (90%+) or add a slight excess of Acetic Anhydride to scavenge water (forming acetyl nitrate—Warning: Acetyl nitrate is more explosive; keep <10°C).

    • Ensure your

      
       is 98% at the start.[1]
      
Topic C: Safety & Thermal Runaway

Q: During the addition of indazole to the acid, the temperature spiked rapidly despite the ice bath. Why?

  • Diagnosis: Heat of Solution + Heat of Neutralization.

  • Explanation: Indazole is a base. Dissolving it in concentrated sulfuric acid generates a massive "heat of solution" and protonation exotherm before the nitration even begins.

  • Protocol Fix:

    • Dissolve indazole in

      
      slowly  with cooling (keep <20°C).
      
    • Cool this solution back to 0°C .

    • Then add the Nitric Acid dropwise.[2]

    • Never add solid indazole to a pre-mixed hot acid solution.

Module 3: Validated Experimental Protocol

Target: Synthesis of 5-Nitroindazole (Major Isomer) Scale: 10 mmol basis (adaptable)

ParameterSpecificationReason
Solvent/Catalyst Conc.

(10 vol)
Acts as solvent and catalyst to generate

.
Reagent Fuming

(1.1 eq)
Stoichiometric limiting reagent to prevent dinitration.
Addition Temp 0°C to 5°C Kinetic control; prevents immediate dinitration.
Reaction Temp 20°C to 25°C Sufficient energy for mono-nitration; insufficient for di-nitration.
Quench Poured onto Ice/WaterHigh dilution heat; ice prevents temp spike during workup.
Step-by-Step Workflow
  • Preparation: Place 10 mL of conc.

    
     in a round-bottom flask. Cool to 0°C in an ice/salt bath.
    
  • Substrate Dissolution: Add 1.18 g (10 mmol) of 1H-Indazole portion-wise. Expect exotherm.[1][3] Stir until fully dissolved and temperature returns to <5°C.

  • Nitration: Add 0.5 mL (approx. 11-12 mmol) of Fuming Nitric Acid (d=1.5) dropwise over 15 minutes.

    • Critical Check: Internal temp must not exceed 10°C.

  • Reaction: Remove ice bath. Allow to warm to Room Temperature (20–25°C). Stir for 2–3 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:1). Product (

      
      ) is less polar than starting material.
      
  • Quench: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. Yellow precipitate forms.

  • Isolation: Filter the solid. Wash with cold water until filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Module 4: Process Safety Visualizer

SafetyWorkflow Step1 Dissolution Phase (Indazole + H2SO4) Check1 Cool to <5°C Step1->Check1 Step2 Nitric Acid Addition (Dropwise) Check1->Step2 Ready Check2 Temp <10°C? Step2->Check2 Check2->Step2 No (Stop & Cool) Step3 Reaction Phase (RT, 2-3 hrs) Check2->Step3 Yes Step4 Quench on Ice Step3->Step4

Caption: Critical thermal checkpoints. Failure to cool before HNO3 addition is the primary cause of runaway reactions.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2018). "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 36(2), 102-109.

  • BenchChem. (2025).[1][4] "Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration." BenchChem Protocols.

  • Luo, G., Chen, L., & Dubé, P. (2006). "Regioselective Nitration of Indazoles." Journal of Organic Chemistry.
  • Chevalier, A., et al. (2018).[5] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Nitroindazole Hydrogenation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for challenges related to catalyst poisoning...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for challenges related to catalyst poisoning during the catalytic hydrogenation of 3-nitroindazole to 3-aminoindazole. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning in this specific application.

Q1: What are the most common initial signs of catalyst poisoning in my 3-nitroindazole hydrogenation?

A1: The primary indicators of catalyst poisoning include a significant slowdown or complete halt of the reaction, a decrease in product yield and selectivity, and the necessity for more extreme reaction conditions (like higher temperature or pressure) to attain the desired conversion.[1] You might also observe a change in the catalyst's physical appearance, such as a color change.[1]

Q2: My reaction has stalled. What is the most probable cause?

A2: A stalled reaction is frequently caused by potent catalyst poisons. Sulfur-containing compounds are the most common culprits, capable of deactivating catalysts like palladium, even at parts-per-million (ppm) levels.[2] Other potential causes include strong inhibition by nitrogen-containing molecules, including the 3-aminoindazole product itself, or the fouling of the catalyst surface by carbonaceous deposits, also known as coke.[2]

Q3: Where do these catalyst poisons typically originate?

A3: Catalyst poisons can come from several sources, including the reactants, solvents, or the reaction setup itself.[1] Common sources include:

  • Starting Materials: Impurities in the 3-nitroindazole or solvents, such as sulfur compounds (e.g., thiophenes).[2]

  • Reaction Byproducts: The accumulation of intermediates or the final product can sometimes inhibit the catalyst.

  • Leaching from Equipment: In some cases, components from the reactor or stirring equipment can leach into the reaction mixture.

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, in many instances, poisoned catalysts can be regenerated to restore their activity.[1] The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include thermal treatment, chemical washing, and solvent extraction.[1][3]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst poisoning based on specific experimental observations.

Symptom: Low or Stalled Reaction Conversion

A sudden or gradual decrease in the rate of hydrogen uptake or a reaction that fails to reach completion is a classic sign of catalyst poisoning.

Potential Cause A: Sulfur Poisoning

Sulfur compounds are notorious for poisoning noble metal catalysts like Palladium on Carbon (Pd/C). They strongly and often irreversibly adsorb to the catalyst's active sites, blocking the 3-nitroindazole from reaching them.[4][5]

Diagnostic Steps:

  • Analyze Starting Materials: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile sulfur compounds in your 3-nitroindazole and solvent. For non-volatile sulfur, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) of the starting material can reveal elemental sulfur.

  • Examine the Catalyst: After the reaction, carefully filter and dry the catalyst. Analysis using X-ray Photoelectron Spectroscopy (XPS) can identify the presence and chemical state of sulfur on the catalyst surface.[1][4]

Corrective Actions:

  • Purify Reagents: Utilize high-purity, sulfur-free solvents and recrystallize the 3-nitroindazole if necessary.[2]

  • Use a Guard Bed: Before the main reactor, pass the reactant stream through a bed of a material designed to adsorb sulfur compounds, protecting the primary catalyst.

  • Catalyst Regeneration: For sulfur poisoning, a common method is oxidative regeneration. This involves carefully heating the catalyst in a controlled air or oxygen stream to convert the adsorbed sulfur to volatile sulfur oxides.[6][7]

Potential Cause B: Product Inhibition

The product, 3-aminoindazole, contains a basic nitrogen atom that can coordinate to the palladium active sites, competing with the 3-nitroindazole and inhibiting the reaction.[8]

Diagnostic Steps:

  • Spiking Experiment: Run a standard reaction and a second reaction "spiked" with a small amount of the final product, 3-aminoindazole. A significantly slower rate in the spiked reaction points to product inhibition.

  • Kinetic Analysis: Monitor the reaction rate over time. A rate that decreases more rapidly than expected based on substrate consumption can indicate product inhibition.

Corrective Actions:

  • Modify Reaction Conditions: Increasing the hydrogen pressure can sometimes overcome product inhibition by increasing the rate of the hydrogenation step relative to product desorption.[2]

  • Acidic Medium: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the basic nitrogen of the 3-aminoindazole, preventing it from coordinating to and poisoning the catalyst.[2]

Potential Cause C: Coking/Fouling

This involves the deposition of carbonaceous materials on the catalyst surface, physically blocking active sites and pores.[9]

Diagnostic Steps:

  • Visual Inspection: A fouled catalyst may appear blacker than usual and could be clumpy.

  • Surface Area Analysis: Techniques like BET (Brunauer-Emmett-Teller) analysis can show a significant decrease in the catalyst's surface area.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits by measuring weight loss upon heating in an oxidizing atmosphere.

Corrective Actions:

  • Milder Reaction Conditions: Lowering the reaction temperature can minimize side reactions that lead to coke formation.

  • Solvent Selection: Ensure the solvent is stable under the reaction conditions and effectively dissolves all reactants and products.

  • Catalyst Regeneration: Fouled catalysts can often be regenerated by controlled oxidation (burning off the coke) in air, followed by a reduction step to reactivate the metal.[10]

Symptom: Poor Selectivity to 3-Aminoindazole

The formation of significant amounts of byproducts, such as azo or azoxy compounds, indicates an issue with reaction selectivity.[11]

Potential Cause: Accumulation of Hydroxylamine Intermediate

The hydrogenation of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[11][12] The accumulation of the hydroxylamine intermediate can lead to condensation reactions that form colored azo and azoxy impurities.[11]

Diagnostic Steps:

  • In-situ Reaction Monitoring: Use techniques like High-Performance Liquid Chromatography (HPLC) or in-situ spectroscopy to monitor the reaction profile for the appearance of intermediates.

  • Quench and Analyze: At various points during the reaction, take a small aliquot, quench the reaction, and analyze the composition to track the concentration of intermediates and byproducts.

Corrective Actions:

  • Use of Promoters: The addition of a co-catalyst or promoter, such as vanadium compounds, can facilitate the reduction of the hydroxylamine intermediate, preventing its accumulation and subsequent side reactions.[11][13]

  • Optimize Reaction Conditions: Adjusting temperature and pressure can influence the relative rates of the different steps in the reaction pathway, potentially minimizing the buildup of undesired intermediates.

Data Summary and Visualization
Table 1: Common Catalyst Poisons in 3-Nitroindazole Hydrogenation and Their Effects
Poison ClassExamplesCommon SourcesAffected CatalystsMechanism of Action
Sulfur Compounds H₂S, Thiophenes, MercaptansImpurities in reagents or solventsPd, Pt, NiForms stable, inactive metal sulfides on the catalyst surface; alters the electronic properties of the metal.[2][4]
Nitrogen Compounds Amines, Pyridines, Product (3-aminoindazole)Reagents, product inhibitionPd, Pt, NiStrong coordination to active metal sites, blocking reactant adsorption.[8][14]
Heavy Metals Lead, Mercury, ArsenicContaminated reagents or equipmentPd, Pt, NiIrreversible poisoning by forming alloys or blocking active sites.[1][15]
Carbon Monoxide (CO) Impurity in hydrogen gasLow-quality H₂ sourcePd, Pt, RhStrong chemisorption on metal surfaces, competing with hydrogen.[1]
Halides Organic and inorganic halidesImpurities in starting materialsPd, PtCan cause catalyst restructuring and deactivation.[1]
Experimental Workflows and Diagrams
Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting catalyst poisoning issues.

G cluster_0 Symptom Identification cluster_1 Diagnosis: Low Conversion cluster_2 Corrective Actions: Low Conversion cluster_3 Diagnosis & Correction: Poor Selectivity Start Reaction Performance Issue (Low Conversion, Poor Selectivity) Check_Conversion Is conversion low or stalled? Start->Check_Conversion Check_Selectivity Is selectivity poor? Start->Check_Selectivity Analyze_Sulfur Analyze for Sulfur (ICP-MS, XPS, GC-MS) Check_Conversion->Analyze_Sulfur Yes Spike_Test Perform Product Spiking Experiment Check_Conversion->Spike_Test Yes Analyze_Coke Analyze for Coking (TGA, BET) Check_Conversion->Analyze_Coke Yes Monitor_Intermediates Monitor Intermediates (HPLC) Identify Byproducts Check_Selectivity->Monitor_Intermediates Yes Purify_Reagents Purify Reagents Use Guard Bed Analyze_Sulfur->Purify_Reagents Modify_Conditions Modify Conditions (pH, P) Change Solvent Spike_Test->Modify_Conditions Regenerate_Coked Regenerate Catalyst (Oxidation/Reduction) Analyze_Coke->Regenerate_Coked Add_Promoter Add Promoter (e.g., Vanadium) Optimize Conditions (T, P) Monitor_Intermediates->Add_Promoter

Caption: A systematic workflow for diagnosing and addressing catalyst poisoning.

Mechanism of Sulfur Poisoning on a Palladium Catalyst

This diagram illustrates how a sulfur compound deactivates a Pd/C catalyst.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd_active Pd Active Site Product 3-Aminoindazole Pd_active->Product Hydrogenation Nitro 3-Nitroindazole Nitro->Pd_active H2 H₂ H2->Pd_active Pd_poisoned Pd Active Site Sulfur Sulfur Compound (e.g., Thiophene) Sulfur->Pd_poisoned Strong Adsorption (Poisoning) Blocked_Nitro 3-Nitroindazole Blocked_Nitro->Pd_poisoned Blocked Blocked_H2 H₂ Blocked_H2->Pd_poisoned Blocked

Caption: Deactivation of a Pd active site by a sulfur-containing poison.

Section 3: Detailed Experimental Protocols

Protocol 1: ICP-MS Analysis for Metal Poisons

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[1]

  • Sample Preparation: Accurately weigh a sample of the dried, used catalyst.

  • Digestion: Digest the catalyst sample in a mixture of high-purity acids (e.g., aqua regia) using a microwave digestion system to bring the metals into solution.

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.

  • Analysis: Analyze the calibration standards and the prepared sample solution using an ICP-MS instrument.

  • Data Interpretation: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.[1]

Protocol 2: Thermal Regeneration of a Deactivated Catalyst

This protocol describes a general procedure for regenerating a catalyst by thermal treatment.[1][3]

  • Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.

  • Heating Program: Heat the catalyst under a continuous flow of a specific gas to a set temperature. The gas, temperature, and duration will depend on the nature of the poison.

    • For Coking: A mild regeneration involves a controlled flow of air/oxygen at a temperature sufficient to burn off the carbon without sintering the metal (e.g., 200-400°C).[10]

    • For Sulfur: Higher temperatures under an oxidizing atmosphere may be required.

  • Reduction (if necessary): After the oxidative treatment, the metal oxide needs to be reduced back to the active metallic state. This is typically done by switching to a hydrogen flow at an elevated temperature (e.g., 180-250°C).

  • Cooling: Cool the catalyst to room temperature under an inert gas flow before handling.

References

  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • ResearchGate. (n.d.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • MDPI. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. Retrieved from [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Matthey. (n.d.). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Retrieved from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • UNIDO. (n.d.). PROCESSES IN HETEROGENEOUS CATALYSIS. Retrieved from [Link]

  • Petroleum Science. (2024). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • MDPI. (n.d.). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Retrieved from [Link]

  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • IJPPR. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of impurities in THF on the hydrogenation rate of methyl acetoacetate (MAA) and enantiopurity of. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 6-Methyl-3-Nitro-1H-Indazole Production

The following Technical Support Guide addresses the specific scale-up challenges for 6-methyl-3-nitro-1H-indazole . Important Disambiguation: This guide specifically addresses the 3-nitro isomer (6-methyl-3-nitro-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific scale-up challenges for 6-methyl-3-nitro-1H-indazole .

Important Disambiguation: This guide specifically addresses the 3-nitro isomer (6-methyl-3-nitro-1H-indazole), a scaffold used in KRAS G12C inhibitors (e.g., Adagrasib analogs).[1][2] This is distinct from the more common Pazopanib intermediate, 3-methyl-6-nitro-1H-indazole.[1][2] The chemistry for introducing a nitro group at the 3-position differs fundamentally from ring nitration.[2]

Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Scale-Up Troubleshooting & Safety Protocols[2]

Module 1: Reaction Engineering & Regioselectivity

Q1: We are observing high levels of 6-methyl-5-nitro-1H-indazole (ring nitration) instead of the desired 3-nitro product. Why is the regioselectivity failing upon scale-up?

A: This is a classic "solvent-control" failure.[1][2] The regioselectivity of indazole nitration is dictated by the protonation state of the N-1 nitrogen.

  • The Mechanism:

    • Acidic Media (

      
      /Mixed Acid):  The N-1 nitrogen protonates, forming an indazolium ion.[2] This deactivates the pyrazole ring (positions 1, 2, 3) toward electrophilic attack. The nitration is then forced onto the benzene ring (typically position 5 or 7).[2] Since you have a methyl group at 6, it directs ortho/para, favoring the 5-position .[2]
      
    • Anhydrous/Buffered Media (

      
      /AcOH):  The N-1 remains unprotonated (or acetylated transiently).[2] The C-3 position is electronically the most rich and susceptible to electrophilic aromatic substitution (SEAr).[2]
      
  • Troubleshooting Protocol:

    • Eliminate Sulfuric Acid: If you are using standard mixed acid (

      
      ), stop immediately.[2] You must use a Nitric Acid / Acetic Anhydride  or Nitric Acid / Glacial Acetic Acid  system to target the C-3 position.[2]
      
    • Water Content: Ensure your acetic anhydride is of high quality.[2] Presence of water hydrolyzes the anhydride to acetic acid, potentially altering the activation energy and allowing ring nitration if temperatures rise.[2]

    • Temperature Ceiling: Maintain reaction temperature strictly below 20°C . Ring nitration has a higher activation energy; keeping it cold kinetically favors the C-3 product.

Q2: We are using the Nitric Acid/Acetic Anhydride route, but we are seeing thermal spikes (exotherms) that are difficult to control in the 50L reactor. How do we manage this safety hazard?

A: You are dealing with the formation of Acetyl Nitrate (


), a highly energetic and potentially explosive species.[2] This is the most critical safety parameter in your scale-up.
  • The Hazard: Acetyl nitrate is formed in situ.[2] At temperatures >35°C, or in the presence of catalytic impurities, it can undergo runaway decomposition.[2]

  • Scale-Up Protocol (The "Inverse Addition" Method):

    • Do NOT add Nitric Acid to a bulk volume of Acetic Anhydride.[2] This accumulates unreacted acetyl nitrate.[2]

    • Correct Procedure:

      • Dissolve 6-methylindazole in Acetic Anhydride (slurry).

      • Cool to 0°C.

      • Dose Fuming Nitric Acid (98%) very slowly.[2]

      • Critical Process Parameter (CPP): The dosing rate must be linked to the cooling capacity. If

        
         exceeds 10°C, the dosing pump must automatically cut off.[2]
        
Module 2: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity bifurcation and the critical safety controls required for the 3-nitro pathway.

IndazoleNitration Start 6-Methylindazole (Starting Material) ConditionA Route A: HNO3 + H2SO4 (Strong Acid) Start->ConditionA Protonation ConditionB Route B: HNO3 + Ac2O (Anhydrous) Start->ConditionB Solvation IntermedA Indazolium Ion (Deactivated Pyrazole) ConditionA->IntermedA IntermedB Free Base / N-Acetyl (Activated C-3) ConditionB->IntermedB ProdWrong 6-Methyl-5-Nitroindazole (Ring Nitration - Impurity) IntermedA->ProdWrong SEAr on Benzene Ring ProdRight 6-Methyl-3-Nitroindazole (Target Product) IntermedB->ProdRight SEAr on C-3 Safety CRITICAL HAZARD: Acetyl Nitrate Formation Keep < 15°C IntermedB->Safety Safety->ProdRight Controlled Dosing

Caption: Regioselectivity logic tree demonstrating why Acetic Anhydride is required for C-3 nitration and the associated safety node.

Module 3: Work-up & Purification

Q3: The crude product is a sticky orange solid that clogs the filter press.[2] How do we improve the morphology for filtration?

A: Sticky solids in this synthesis usually indicate the presence of oxidative oligomers or incomplete quenching of the acetic anhydride.[2]

  • Optimization Steps:

    • Quench Protocol: Do not pour the reaction mixture onto ice. Instead, pump the reaction mixture into a stirred slurry of ice/water. This controls the precipitation rate.

    • Hydrolysis: Ensure sufficient time (1–2 hours) after quenching for the excess acetic anhydride to fully hydrolyze to acetic acid. If anhydride remains, it creates an emulsion (oiling out) rather than a crystalline precipitate.[2]

    • Slurry Aging: Heat the quenched aqueous slurry to 40°C for 30 minutes, then cool slowly back to 5°C. This "Ostwald ripening" removes fines and hardens the amorphous sticky material into filterable crystals.[2]

Q4: We have 2-3% of the 5-nitro isomer remaining. Is recrystallization effective?

A: Separation of 3-nitro and 5-nitro isomers can be challenging due to similar solubilities.[1][2]

  • Recommended Solvent: 2-Methoxyethanol or DMF/Water (9:1) .[1][2]

  • Data: The 3-nitro isomer generally has higher lattice energy (higher melting point) than the ring-nitrated impurities due to hydrogen bonding at the N-H...O-N interface.[2]

  • Alternative: If recrystallization fails, consider a reslurry in hot toluene .[2] The 3-nitro product is typically less soluble in non-polar aromatics than the 5-nitro impurity.[1][2]

Module 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterRangeConsequence of Deviation
Reaction Temp 0°C – 15°C>20°C: Acetyl nitrate decomp (Explosion risk) & 5-nitro impurity formation.[1][2]
Dosing Rate 1.5 L/hr (for 100L batch)Faster: Heat accumulation > Cooling capacity.[2]
Stirring Speed High Shear (Tip speed > 2 m/s)Poor mixing creates "hot spots" of concentrated

, causing dinitration.[2]
Quench pH Final pH 6–7pH < 4: Product remains soluble (yield loss).[2] pH > 9: Risk of ring opening/degradation.[2]
References
  • Synthesis of 6-methyl-3-nitro-1H-indazole (Patent Context)

    • Title: Pyrazolyl derivatives useful as anti-cancer agents (US Patent 11,702,409 B2).[2][3]

    • Source: United States Patent and Trademark Office.[2]

    • Relevance: Describes the use of 6-methyl-3-nitro-1H-indazole as "Step 2" intermedi
    • URL
  • Regioselectivity of Indazole Nitration

    • Title: Nitration of indazoles in the 3 position.[2][4][5][6]

    • Source: Journal of Organic Chemistry (via ACS Publications).[2]

    • Relevance: Establishes the mechanistic requirement for non-protonating media (Acetic Anhydride) to achieve C-3 selectivity over C-5.[1][2]

    • URL:[Link][2]

  • Safety of Nitration (Acetyl Nitrate)

    • Title: Runaway Reaction Hazards in Nitration of Indazoles.[2][5]

    • Source: Organic Process Research & Development (General reference for nitr
    • Note: While specific OPRD links vary, the hazard of Acetyl Nitrate in heterocyclic synthesis is a standard chemical safety principle found in Bretherick's Handbook of Reactive Chemical Hazards.[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS Characterization and Fragmentation of 6-Methyl-3-Nitroindazole

Executive Summary 6-Methyl-3-nitroindazole (C₈H₇N₃O₂) is a critical heterocyclic scaffold often encountered as a synthetic intermediate in the development of kinase inhibitors (e.g., indazole-based VEGFR inhibitors) or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-nitroindazole (C₈H₇N₃O₂) is a critical heterocyclic scaffold often encountered as a synthetic intermediate in the development of kinase inhibitors (e.g., indazole-based VEGFR inhibitors) or as a genotoxic impurity in pharmaceutical manufacturing.[1][2][3] Its characterization presents specific analytical challenges: isomeric differentiation (distinguishing the 6-methyl from 4-, 5-, or 7-methyl analogues) and ionization polarity selection (due to the amphoteric nature of the nitroindazole core).

This guide objectively compares analytical methodologies for the robust identification of 6-methyl-3-nitroindazole, contrasting chromatographic stationary phases and ionization modes to establish a self-validating protocol for drug development professionals.

Part 1: The Analytical Challenge & Isomeric Context

The primary challenge in characterizing 6-methyl-3-nitroindazole is not detection sensitivity, but structural specificity . The indazole ring is prone to tautomerism (1H- vs 2H-indazole) and positional isomerism regarding the methyl group.

Structural Alternatives (Isomers)

In a reaction mixture, you may encounter the following isomers which share the exact mass (


 178.06 in ESI+). LC-MS/MS fragmentation and chromatographic selectivity are required to distinguish them.[1]
Isomer CandidateStructural DifferenceAnalytical Risk
6-Methyl-3-nitroindazole Target AnalyteN/A
5-Methyl-3-nitroindazole Methyl at C5Co-elution on C18; similar fragmentation.
4-Methyl-3-nitroindazole Methyl at C4Steric hindrance affects retention time.
1-Methyl-3-nitroindazole N-methylation (impurity)Distinct fragmentation (loss of methyl is facile).

Part 2: Method Comparison – Optimizing the Workflow

Comparison A: Chromatographic Selectivity (C18 vs. Biphenyl)

Standard alkyl-bonded phases (C18) often fail to resolve positional isomers of nitroindazoles due to identical hydrophobicity. Phenyl-based columns utilize


 interactions, offering superior selectivity for nitro-aromatics.
FeatureStandard C18 Column Biphenyl / Phenyl-Hexyl Column Verdict
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Biphenyl offers orthogonal selectivity.
Isomer Resolution Poor (

common)
Excellent (

)
Biphenyl separates based on electron density.
Peak Shape Good, but potential tailing for basic NExcellent for nitro-aromaticsBiphenyl is preferred.
Mobile Phase Standard Formic Acid/ACNMethanol enhances

selectivity
Methanol/Biphenyl combination is optimal.
Comparison B: Ionization Mode (ESI+ vs. ESI-)

The nitro group (-NO₂) is electron-withdrawing (favoring ESI-), while the indazole nitrogens are basic (favoring ESI+).

  • ESI Positive (+): Generates

    
    . generally higher sensitivity for the indazole core but higher background noise.
    
  • ESI Negative (-): Generates

    
    . The nitro group stabilizes the negative charge. Lower background, higher specificity, but potentially lower absolute ionization efficiency depending on pH.
    

Recommendation: Use ESI(+) for quantitative trace analysis (sensitivity) but validate identity using ESI(-) to confirm the presence of the nitro group (selectivity).

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is vital for distinguishing the 6-methyl derivative from its isomers.

Primary Fragmentation Pathways (ESI+ 178.06)
  • Loss of Nitro Group (

    
    ):  The most dominant channel. The precursor (
    
    
    
    178) loses 46 Da to form the methyl-indazole radical cation (
    
    
    132).
  • Loss of Nitric Oxide (

    
    ):  A secondary pathway involving rearrangement, leading to 
    
    
    
    148 (loss of 30 Da).
  • Ring Cleavage: High-energy collision (CE > 35 eV) leads to the breakdown of the indazole core (loss of HCN), typically generating ions at

    
     105 or 77.
    
Visualizing the Fragmentation Tree

The following diagram illustrates the validated fragmentation pathway for 6-methyl-3-nitroindazole in Positive Mode.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 178.06 Frag1 [M+H - NO2]+ m/z 132.05 (Base Peak) Precursor->Frag1 - NO2 (46 Da) Collision Energy: 15-20 eV Frag2 [M+H - NO]+ m/z 148.05 Precursor->Frag2 - NO (30 Da) Rearrangement Frag3 [M+H - NO2 - HCN]+ m/z 105.04 Frag1->Frag3 - HCN (27 Da) Indazole Ring Break Frag4 Phenyl Cation m/z 77.04 Frag3->Frag4 - HCN/Fragments

Caption: ESI(+) MS/MS fragmentation pathway of 6-methyl-3-nitroindazole showing the characteristic loss of the nitro group.

Part 4: Experimental Protocol

This protocol is designed for the differentiation of 6-methyl-3-nitroindazole from synthetic impurities using a High-Resolution MS (Q-TOF or Orbitrap) or Triple Quadrupole (QqQ).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-methyl-3-nitroindazole in 1 mL DMSO.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Avoid Acetonitrile if using Biphenyl columns for maximum selectivity.

LC Conditions (Isomer Separation)
  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       60% B (Slow ramp for isomer resolution)
      
    • 8-10 min: 60%

      
       95% B
      
  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

MS Parameters (Source: ESI)
  • Polarity: Positive (+).[3][5][6] Switch to Negative (-) for confirmatory runs.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 325°C.

  • Nebulizer: 35 psi.

  • Collision Energy (CE): Ramp 10–40 eV to capture both the survivor ion (

    
     178) and the base fragment (
    
    
    
    132).

Part 5: Quantitative Data Summary

The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions for quantitative analysis on a Triple Quadrupole system.

Precursor (

)
Product (

)
Collision Energy (eV)RoleInterpretation
178.1 132.1 15Quantifier Loss of Nitro (

). High abundance.
178.1 148.1 12Qualifier 1 Loss of

. Characteristic of nitro-aromatics.
178.1 105.1 28Qualifier 2 Skeletal breakdown. High specificity.
178.1 77.1 40Structural Phenyl ring confirmation.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Vertex AI Search / LCMS.cz. (General principles of isomer differentiation using MSn). Link

  • Systematic LC-MS/MS Method for Quantification of Indazole Derivatives. Rasayan Journal of Chemistry, 2020.[4] (Methodology for dimethyl-indazole impurities in Pazopanib). Link

  • Positive and Negative Mode in Mass Spectroscopy. NorthEast BioLab. (Comparison of ionization modes for polar molecules). Link

  • Analysis of Nitroimidazoles using LC/MS/MS. Agilent Technologies Application Note, 2019.[7] (Fragmentation behavior of nitro-heterocycles). Link

  • Characterization of Heterocyclic Isomers by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (Differentiation of methyl-substituted heterocycles). Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for 3-Nitroindazole Purity Assay

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-nitroindazole. We will move beyond a sim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-nitroindazole. We will move beyond a simple recitation of steps, instead focusing on the scientific rationale behind methodological choices, offering a comparative analysis of different chromatographic conditions, and grounding our recommendations in established regulatory frameworks.

Introduction: The Significance of Purity in 3-Nitroindazole

3-Nitroindazole is a crucial building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. As with any active pharmaceutical ingredient (API) precursor, its purity is paramount. Impurities, whether process-related or degradation products, can have significant impacts on the safety and efficacy of the final drug product. Therefore, a well-developed and validated HPLC method is essential for ensuring the quality and consistency of 3-nitroindazole.

This guide will walk you through a logical, science-led workflow for developing a stability-indicating HPLC method, capable of separating 3-nitroindazole from its potential impurities.

Foundational Strategy: Understanding the Analyte and Setting the Stage

Before a single injection is made, a thorough understanding of the analyte is critical. 3-Nitroindazole is a nitroaromatic compound, a class of molecules known for their strong UV absorbance due to the presence of the nitro group and the aromatic ring system. This inherent property makes UV detection a highly suitable and sensitive choice for HPLC analysis.

Our initial method development will be guided by the principles of reversed-phase chromatography, the most common and versatile mode of HPLC for small molecules.[1][2]

Initial Parameter Selection Rationale:

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point. Its non-polar nature provides good retention for moderately polar compounds like 3-nitroindazole.

  • Mobile Phase: A simple mobile phase consisting of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is typically effective for nitroaromatic compounds.[3][4] We will start with a gradient elution to ensure that both early- and late-eluting impurities are captured within a reasonable runtime.

  • Detection Wavelength: Based on the UV-absorbing properties of nitroaromatic compounds, a detection wavelength in the range of 254 nm is a logical starting point, as it often provides a good response for many aromatic compounds.[3]

  • Sample Preparation: A simple and robust sample preparation procedure is crucial for method reproducibility. Dissolving the 3-nitroindazole sample in the mobile phase is a common and effective approach.

Workflow for HPLC Method Development

Caption: A systematic workflow for the development and validation of an HPLC method for purity analysis.

Comparative Analysis of Chromatographic Conditions

The initial screening provides a baseline. To develop a truly robust and discriminating method, a systematic evaluation of key parameters is necessary. Here, we compare the performance of different stationary and mobile phases.

3.1. Stationary Phase Selection

While a C18 column is a good starting point, alternative stationary phases can offer different selectivities, which may be crucial for separating closely related impurities.

Stationary PhasePrinciple of SeparationAdvantages for 3-Nitroindazole AnalysisPotential Disadvantages
C18 (Octadecyl) Primarily hydrophobic interactions.Excellent retention for non-polar to moderately polar compounds. Widely available and well-characterized.May not provide sufficient selectivity for polar impurities.
C8 (Octyl) Less hydrophobic than C18.Shorter retention times, which can be advantageous for high-throughput analysis. May offer better peak shape for some compounds.Reduced retention may lead to co-elution with very polar impurities.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds due to the phenyl group. Can be beneficial for separating isomers or compounds with similar hydrophobicity but different aromaticity.May exhibit different selectivity compared to traditional alkyl phases, requiring more optimization.

3.2. Mobile Phase Optimization

The composition of the mobile phase has a profound impact on retention and selectivity.

ParameterEffect on ChromatographyRationale for 3-Nitroindazole
Organic Modifier (Acetonitrile vs. Methanol) Acetonitrile generally has a stronger elution strength and lower viscosity than methanol, often leading to sharper peaks and lower backpressure. Methanol can offer different selectivity due to its protic nature.A comparison of both solvents is recommended. Acetonitrile is often the preferred starting point for nitroaromatic compounds due to its UV transparency and elution strength.
Mobile Phase pH For ionizable compounds, pH control is critical to ensure consistent retention and peak shape.3-Nitroindazole is a weakly acidic compound. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or acetate buffer) can improve peak symmetry and reproducibility. A pH around 3-4 is a good starting point to ensure the analyte is in a single ionic form.
Additive (e.g., Formic Acid, Acetic Acid) Small amounts of acid can improve peak shape for acidic and basic compounds by suppressing silanol interactions with the stationary phase.[3]The addition of 0.1% formic or acetic acid to the mobile phase is a common practice to enhance peak symmetry and is recommended for this analysis.
Experimental Protocols: A Step-by-Step Guide

4.1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-nitroindazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-nitroindazole sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

4.2. Recommended HPLC Method for Initial Screening

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Logical Relationship of Method Parameters

Caption: Interdependence of key chromatographic parameters in HPLC method development.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[5][6]

5.1. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[7][8] This involves subjecting the 3-nitroindazole sample to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method should be able to resolve the 3-nitroindazole peak from all degradation product peaks.

5.2. Validation Parameters and Acceptance Criteria

The following parameters should be evaluated as per ICH Q2(R1) guidelines.[5]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak should pass. No interference from blank or placebo at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the assay.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met.
Conclusion and Recommendations

The development of a robust HPLC method for the purity assay of 3-nitroindazole is a systematic process that requires a thorough understanding of the analyte and the principles of chromatography. By following the workflow outlined in this guide, from initial screening and optimization to full validation, researchers can establish a reliable and scientifically sound analytical method.

For the purity analysis of 3-nitroindazole, a reversed-phase HPLC method using a C18 or Phenyl-Hexyl column with a gradient elution of acetonitrile and a buffered aqueous mobile phase (pH 3-4) is recommended. UV detection at 254 nm provides excellent sensitivity. This approach, when properly validated, will provide the necessary confidence in the quality of this important chemical intermediate.

References
  • Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 383-393. [Link]

  • Patel, D., et al. (2025). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Discover Chemistry, 2(33). [Link]

  • Skołd, A., et al. (2006). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 63(4), 281-286. [Link]

  • Cogent. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. [Link]

  • Vijaya, K., et al. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1219-1228. [Link]

  • Barek, J., et al. (2001). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Analytical Letters, 34(11), 1849-1863. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Van de Velde, M., et al. (2021). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. Pharmaceutics, 13(7), 968. [Link]

  • Patel, D., et al. (2025). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Discover Chemistry, 2(33). [Link]

  • Jain, D., et al. (2010). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 72(4), 481-487. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sharma, B. R., et al. (2024). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 12(2), 069-078. [Link]

  • Dong, M. W. (2022, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of 3-Nitroindazole Derivatives

This guide details the spectral characterization of 3-nitroindazole derivatives, a specialized subclass of nitrogen heterocycles with significant potential in antiparasitic and kinase-inhibitor drug discovery. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 3-nitroindazole derivatives, a specialized subclass of nitrogen heterocycles with significant potential in antiparasitic and kinase-inhibitor drug discovery.

Executive Summary & Chemical Context

3-Nitroindazole derivatives represent a unique electronic scaffold where the strong electron-withdrawing nitro group (


) is directly attached to the pyrazole ring (position 3), unlike the more common 5-nitro or 6-nitro isomers where substitution occurs on the benzene ring.

This structural difference fundamentally alters the chromophore , resulting in distinct UV-Vis absorption profiles, solvatochromic behavior, and tautomeric preferences. This guide provides the spectral benchmarks required to distinguish 3-nitro derivatives from their isomers and validate their synthesis.

The Chromophore Mechanism
  • 3-Nitro (Pyrazole-bound): Direct conjugation with the

    
     bond creates a "push-pull" system involving the pyrazole nitrogens. This typically results in a bathochromic (red) shift compared to the unsubstituted parent, often exhibiting a broad charge-transfer band.
    
  • 5-/6-Nitro (Benzene-bound): The nitro group conjugates primarily with the benzene ring. The spectral signature resembles substituted nitrobenzenes, with distinct

    
     transitions that are less sensitive to pyrazole N-substitution than the 3-nitro variants.
    

Comparative Spectral Data

The following data consolidates experimental findings and theoretical predictions for 3-nitroindazole derivatives against their common isomers.

Table 1: UV-Vis Absorption Maxima ( ) Comparison
Compound ClassPrimary

(nm)
Secondary Band (nm)Extinction Coeff. (

)
Electronic Transition
3-Nitroindazole (Parent) 340 – 360 260 – 280~12,000

(Nitro/Pyrazole CT)
5-Nitroindazole 290 – 310240 – 250~9,500

(Benzene/Nitro)
6-Nitroindazole 300 – 320250 – 260~10,000

(Benzene/Nitro)
3-Alkoxy-5-nitroindazole 325 – 345290 (shoulder)~14,000Extended conjugation
Indazole (Unsubstituted) 285 – 295250~6,000

(Parent core)

Critical Insight: The 3-nitro group induces a significant red shift (>40 nm) compared to the 5-nitro isomer. If your synthesized compound exhibits a


 < 310 nm, suspect regiochemical isomerization to the 5- or 6-position or failure of nitration at C3.
Table 2: Solvatochromic Shifts (Solvent Effect)

Data for 3-nitro-1H-indazole derivatives.

SolventPolarity (Dielectric

)

Shift
Observation
Cyclohexane/Hexane Non-polar (2.0)Hypsochromic (Blue)Vibrational fine structure visible.
Dichloromethane Moderate (8.9)BaselineStandard characterization solvent.
Methanol/Ethanol Polar Protic (33.0)Bathochromic (Red)Broadening of bands due to H-bonding.
DMSO Polar Aprotic (47.0)Bathochromic (Red)Stabilizes polar tautomers; red shift ~10-15 nm.

Tautomerism & Structural Dynamics

Indazoles exist in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.[1] The 3-nitro substituent strongly influences this equilibrium, often stabilizing the 1H form due to intramolecular hydrogen bonding or electrostatic repulsion.

Visualization: Tautomeric Equilibrium & Synthesis

The following diagram illustrates the synthesis pathways and the tautomeric forms that dictate spectral properties.

G Indazole Indazole Precursor Nitration Nitration (HNO3/H2SO4 or Ac2O) Indazole->Nitration Nitro3 3-Nitro-1H-indazole (Target) Nitration->Nitro3 Minor Product (Direct Nitration) Nitro5 5-Nitroindazole (Major Byproduct) Nitration->Nitro5 Major Product (Electrophilic Subst.) Tautomer1H 1H-Tautomer (Benzenoid) λmax ~350 nm Nitro3->Tautomer1H Equilibrium (Polar Solvents) Tautomer2H 2H-Tautomer (Quinonoid) λmax shifts red Nitro3->Tautomer2H Equilibrium (Basic pH) Tautomer1H->Tautomer2H Ka ~ 10^-14

Caption: Synthetic divergence of nitroindazoles and the tautomeric equilibrium affecting UV-Vis readout. 3-Nitro derivatives favor the 1H form in neutral organic solvents.

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducibility and distinguish between isomers, follow this self-validating protocol.

Materials
  • Analyte: >95% purity 3-nitroindazole derivative (verify via NMR/HPLC).

  • Solvents: HPLC-grade Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).

  • Buffers: Phosphate buffer (pH 7.4) for biological relevance.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.0 mg of compound in 10 mL DMSO to create a 100 µg/mL stock .

    • Why: Nitroindazoles have limited solubility in pure water or alcohols; DMSO ensures complete solvation.

  • Working Dilution (Scan 1):

    • Dilute 50 µL of stock into 2.95 mL of Methanol .

    • Final Concentration: ~1.6 µg/mL.

    • Action: Scan 200–500 nm.

    • Checkpoint: Observe

      
      .[2] If < 300 nm, re-check structure (likely 5-nitro).
      
  • pH-Dependent Scan (Tautomer Check):

    • Prepare two cuvettes:

      • Acidic: 50 µL stock + 2.95 mL 0.1 M HCl.

      • Basic: 50 µL stock + 2.95 mL 0.1 M NaOH.

    • Action: Scan both.

    • Result: 3-nitroindazoles typically show a distinct bathochromic shift (yellow to orange/red) in basic media due to deprotonation of the N1 proton, forming the nitronate-like anion.

  • Determination of Molar Extinction Coefficient (

    
    ): 
    
    • Prepare a serial dilution (e.g., 1, 5, 10, 20 µM).

    • Plot Absorbance vs. Concentration.

    • Calculate slope =

      
       (path length).[3]
      
    • Integrity Check:

      
       must be > 0.999.
      

Synthesis & Mechanistic Validation

Direct nitration of indazole yields primarily 5-nitroindazole (approx. 55-80%) and 6-nitroindazole. Accessing the 3-nitro core often requires specific strategies:

  • Diazo-Coupling Route: Starting from 3-aminoindazole (via diazotization and nitrite substitution).

  • Iodination-Substitution: 3-iodoindazole

    
     Pd-catalyzed coupling or nucleophilic displacement (though nitro is difficult to introduce this way).
    
  • Cyclization: Constructing the ring from 2-nitrobenzaldehyde hydrazones (though this often yields 1- or 2-substituted variants).

Differentiation from 3-Alkoxy-5-Nitro Derivatives: Many "3-substituted nitroindazoles" in literature are actually 3-alkoxy-1-benzyl-5-nitroindazoles (e.g., antileishmanial agents).[4] These have the nitro group at C5.[5][6][7]

  • Spectral Cue: These will absorb closer to 325 nm (Table 1), distinct from the C3-nitro core.

References

  • Synthesis and Isomer Separation: Cohen-Fernandes, P., & Habraken, C. L. (1971).[8] Nitration of Indazoles. The Journal of Organic Chemistry, 36(21), 3084–3086. (Establishes the synthesis and separation of 3-nitroindazole from 5-nitro isomers).

  • Antileishmanial Derivatives (3-alkoxy-5-nitro): Mollineda-Diogo, N., et al.[1] (2024).[1][7][9] 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.[1][7] International Journal of Molecular Sciences, 25(19), 10653. (Provides spectral context for 3-substituted-5-nitro derivatives).

  • Tautomerism and Spectra: Claramunt, R. M., et al.[10] (2006).[11] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry, 71(18), 7068–7073. (Detailed NMR and structural analysis of nitroindazole tautomers).

  • Solvatochromism in Azoles: Catalán, J., et al. (1987). Solvatochromism of azoles. Journal of the American Chemical Society, 109(19). (Foundational text for interpreting solvent shifts in indazole systems).

Sources

Comparative

A Comparative Guide to the Synthesis of 6-methyl-3-nitro-1H-indazole for Researchers and Drug Development Professionals

The synthesis of 6-methyl-3-nitro-1H-indazole is a critical process in the development of various pharmaceutical agents, most notably as a key intermediate for kinase inhibitors like Pazopanib. The efficiency, purity, an...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 6-methyl-3-nitro-1H-indazole is a critical process in the development of various pharmaceutical agents, most notably as a key intermediate for kinase inhibitors like Pazopanib. The efficiency, purity, and scalability of its synthesis route can significantly impact the overall cost and viability of a drug development program. This guide provides an in-depth, objective comparison of the primary synthetic routes to 6-methyl-3-nitro-1H-indazole, grounded in experimental data and mechanistic principles to empower researchers in making informed strategic decisions.

Executive Summary: A Comparative Overview

Three principal synthetic strategies for 6-methyl-3-nitro-1H-indazole dominate the landscape: direct nitration of 3-methylindazole, a multi-step approach originating from o-toluidine, and the intramolecular cyclization of 2-ethyl-5-nitroaniline. Each pathway presents a distinct profile of advantages and challenges in terms of yield, operational complexity, and scalability.

ParameterDirect Nitration of 3-MethylindazoleSynthesis from o-Toluidine (Indirect Method)Cyclization of 2-Ethyl-5-nitroaniline
Starting Material 3-Methylindazoleo-Toluidine2-Ethyl-5-nitroaniline
Key Reagents Nitric Acid, Sulfuric Acid1. Acetic Anhydride, Nitrous Gases2. Nitric Acid, Sulfuric AcidSodium Nitrite or tert-Butyl Nitrite, Acetic Acid
Number of Steps 121
Reported Yield Not explicitly reported for this specific substrate, but typically moderate to good for nitration reactions.Cyclization step: ~36-58% (for unsubstituted indazole). Nitration yield not specified.[1]40.5% (with Sodium Nitrite)[2] or 98% (with tert-Butyl Nitrite)[2]
Purity Potential for isomeric impurities (e.g., 4-nitro, 7-nitro).[3]Dependent on the purity of the intermediate 3-methylindazole.Generally high, especially with the tert-butyl nitrite method.
Scalability Scalable, but requires stringent temperature control due to the exothermic nature of nitration.[4]Multi-step nature can pose scalability challenges.The high-yielding tert-butyl nitrite method is highly scalable.
Safety Considerations Use of highly corrosive and oxidizing mixed acids.[4]Generation of potentially hazardous nitrous gases.[5]Diazonium salt intermediate is unstable and generated in situ.[6]

Route 1: Direct Nitration of 3-Methylindazole

This approach is the most straightforward, involving the direct electrophilic substitution of a nitro group onto the 3-methylindazole ring.

Mechanistic Rationale

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The indazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The substitution pattern is directed by the existing methyl group and the electronic properties of the bicyclic system. However, this can also lead to the formation of undesired regioisomers.[7]

G 3-Methylindazole 3-Methylindazole 6-methyl-3-nitro-1H-indazole 6-methyl-3-nitro-1H-indazole 3-Methylindazole->6-methyl-3-nitro-1H-indazole Electrophilic Aromatic Substitution Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Mixed Acid (HNO3/H2SO4)->Nitronium Ion (NO2+) Generation Nitronium Ion (NO2+)->6-methyl-3-nitro-1H-indazole Isomeric Byproducts Isomeric Byproducts Nitronium Ion (NO2+)->Isomeric Byproducts

Caption: Workflow for the direct nitration of 3-methylindazole.

Experimental Protocol: Direct Nitration
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-methylindazole in concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5°C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.[3]

  • Reaction Monitoring: Stir the mixture at 0-10°C and monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution), filter the precipitate, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography.[3]

Advantages and Disadvantages
  • Advantage: A single-step, procedurally simple method.[8]

  • Disadvantage: Lack of specific yield data for the 6-methyl derivative and the potential for the formation of hard-to-separate isomeric byproducts, which can complicate purification and reduce the overall yield of the desired product.[3][8]

Route 2: Synthesis from o-Toluidine (Indirect Method)

This two-step route first involves the construction of the 3-methylindazole ring from o-toluidine, followed by nitration.

Mechanistic Rationale

The first step, a variation of the Jacobson indazole synthesis, involves the nitrosation of N-acetyl-o-toluidine to form an N-nitroso intermediate.[5] This intermediate then undergoes an intramolecular cyclization to form the indazole ring. The subsequent nitration step follows the same electrophilic aromatic substitution mechanism as the direct nitration route.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitration o-Toluidine o-Toluidine N-acetyl-o-toluidine N-acetyl-o-toluidine o-Toluidine->N-acetyl-o-toluidine Acetylation N-nitroso intermediate N-nitroso intermediate N-acetyl-o-toluidine->N-nitroso intermediate Nitrosation 3-Methylindazole 3-Methylindazole N-nitroso intermediate->3-Methylindazole Cyclization Nitration Nitration (HNO3/H2SO4) 3-Methylindazole->Nitration 6-methyl-3-nitro-1H-indazole 6-methyl-3-nitro-1H-indazole Nitration->6-methyl-3-nitro-1H-indazole

Caption: Two-step synthesis of 6-methyl-3-nitro-1H-indazole from o-toluidine.

Experimental Protocol: Synthesis from o-Toluidine

Step 1: Synthesis of 3-Methylindazole (adapted from the synthesis of unsubstituted indazole[1])

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the resulting solution to 1-4°C.

  • Introduce nitrous gases (generated from sodium nitrite and nitric acid) while maintaining the low temperature.

  • After the reaction is complete, pour the solution onto ice water and extract the N-nitroso-aceto-o-toluidide with benzene.

  • Decompose the nitroso compound by heating in benzene to form 3-methylindazole.

Step 2: Nitration of 3-Methylindazole Follow the protocol for direct nitration as described in Route 1.

Advantages and Disadvantages
  • Advantage: Can provide a cleaner route to 3-methylindazole compared to other methods, potentially leading to a purer final product after nitration.

  • Disadvantage: This is a multi-step synthesis with a moderate reported yield for the initial cyclization to the parent indazole, and the use of hazardous nitrous gases requires careful handling.[1] The overall yield is likely to be lower than the more efficient single-step routes.

Route 3: Cyclization of 2-Ethyl-5-nitroaniline

This is the most well-documented and, with the optimized protocol, the highest-yielding route to 6-methyl-3-nitro-1H-indazole. It involves the diazotization of 2-ethyl-5-nitroaniline followed by an in-situ intramolecular cyclization.

Mechanistic Rationale

The primary amine of 2-ethyl-5-nitroaniline is converted to a diazonium salt using a nitrosating agent (sodium nitrite or tert-butyl nitrite) in an acidic medium.[6] This unstable diazonium intermediate undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the adjacent ethyl group, leading to the formation of the indazole ring with the elimination of a proton.

G 2-Ethyl-5-nitroaniline 2-Ethyl-5-nitroaniline Diazonium Intermediate Diazonium Intermediate 2-Ethyl-5-nitroaniline->Diazonium Intermediate Diazotization Nitrosating Agent NaNO2 or t-BuONO Nitrosating Agent->Diazonium Intermediate 6-methyl-3-nitro-1H-indazole 6-methyl-3-nitro-1H-indazole Diazonium Intermediate->6-methyl-3-nitro-1H-indazole Intramolecular Cyclization

Caption: Cyclization of 2-ethyl-5-nitroaniline to form 6-methyl-3-nitro-1H-indazole.

Experimental Protocols

Method A: Using Sodium Nitrite (Yield: 40.5%) [2]

  • Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).

  • Add a solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) all at once.

  • Stir the reaction mixture for 15 minutes at 25°C.

  • After 3 hours, filter off any residual solid.

  • Allow the filtrate to stand at room temperature for 3 days.

  • Concentrate the solution and dilute the residue with 2 ml of water, stirring vigorously to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 6-methyl-3-nitro-1H-indazole (436 mg, 40.5%).

Method B: Using tert-Butyl Nitrite (Yield: 98%) [2]

  • Dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of glacial acetic acid.

  • Add the tert-butyl nitrite solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes.

  • After the addition is complete, stir the solution for 30 minutes.

  • Remove the acetic acid in vacuo to obtain an orange solid.

  • Dissolve the solid in approximately 120 ml of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 x 100 ml).

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitro-1H-indazole as a yellow solid (10.4 g, 98%).

Advantages and Disadvantages
  • Advantage: The tert-butyl nitrite method offers an exceptionally high yield (98%) and a short reaction time, making it the most efficient route.[2]

  • Disadvantage: The sodium nitrite method results in a significantly lower yield and a much longer reaction time. The cost and availability of tert-butyl nitrite should be considered for large-scale synthesis.

Conclusion and Recommendations

For researchers and drug development professionals, the synthesis of 6-methyl-3-nitro-1H-indazole via the cyclization of 2-ethyl-5-nitroaniline using tert-butyl nitrite stands out as the most superior and validated route. Its near-quantitative yield, operational simplicity, and scalability make it the preferred choice for producing high-quality material efficiently.

While the direct nitration of 3-methylindazole offers a seemingly simpler one-step process, the lack of defined yield for this specific substrate and the high potential for isomeric impurities present significant drawbacks for applications requiring high purity. The synthesis from o-toluidine, being a multi-step process with moderate yields in its initial stage, is less efficient and introduces additional complexity.

Therefore, for projects where yield, purity, and process efficiency are paramount, the investment in the tert-butyl nitrite-mediated cyclization of 2-ethyl-5-nitroaniline is highly recommended.

References

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  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. Available at: [Link]

  • 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem - NIH. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • 5-nitroindazole - Organic Syntheses Procedure. Available at: [Link]

  • CN103319410A - Synthesis method of indazole compound - Google Patents.
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  • 2-Ethyl-5-nitroaniline - PMC. Available at: [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. Available at: [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. Available at: [Link]

  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC. Available at: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed. Available at: [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC - NIH. Available at: [Link]

  • Iron promoted C3‐H nitration of indazole. - ResearchGate. Available at: [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC - NIH. Available at: [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug | Request PDF - ResearchGate. Available at: [Link]

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